2-Fluoro-6-nitrobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTKLMMRJDNPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542898 | |
| Record name | 2-Fluoro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-82-2 | |
| Record name | 2-Fluoro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Fluoro-6-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. Due to the limited availability of direct, published protocols for this specific molecule, this document outlines the most probable synthetic routes based on established methodologies for analogous compounds, particularly the oxidation of substituted nitrotoluenes. The information presented herein is intended to serve as a foundational resource for researchers to develop specific experimental protocols.
Core Synthesis Pathway: Oxidation of 2-Fluoro-6-nitrotoluene
The most direct and industrially scalable approach to this compound is the selective oxidation of the methyl group of its precursor, 2-Fluoro-6-nitrotoluene. The presence of both a nitro and a fluoro group on the aromatic ring influences the reactivity of the methyl group and dictates the choice of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding benzoic acid or other side reactions.
Several established methods for the oxidation of nitrotoluenes can be adapted for this transformation. Below, we explore the most relevant of these, providing detailed experimental protocols and comparative data based on analogous reactions.
Method 1: Oxidation with Chromium Trioxide in Acetic Anhydride
This is a classical and widely used method for the oxidation of activated methyl groups on aromatic rings. The reaction proceeds via the formation of a gem-diacetate intermediate, which is subsequently hydrolyzed to the aldehyde. A key advantage of this method is that the diacetate intermediate is stable under the reaction conditions, which helps to prevent over-oxidation.
Experimental Protocol (Adapted from the synthesis of o-nitrobenzaldehyde):
-
Formation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, and placed in an ice-salt bath, a solution of 2-Fluoro-6-nitrotoluene (1 equivalent) in a mixture of acetic anhydride (10-15 equivalents) and glacial acetic acid (10-15 equivalents) is prepared.
-
Addition of Sulfuric Acid: Concentrated sulfuric acid (approximately 4 equivalents) is added slowly to the stirred solution, ensuring the temperature is maintained below 10°C.
-
Addition of Oxidizing Agent: Chromium trioxide (CrO₃, approximately 2.5-3 equivalents) is added in small portions, maintaining the reaction temperature between 5°C and 10°C. The addition process can take up to 2 hours.
-
Reaction: The mixture is stirred for an additional 3-5 hours at the same temperature.
-
Quenching and Isolation of Intermediate: The reaction mixture is then poured into a large volume of crushed ice and water. The precipitated solid, the gem-diacetate of this compound, is collected by filtration, washed with cold water, and then with a cold, dilute solution of sodium carbonate to neutralize any remaining acid.
-
Hydrolysis to the Aldehyde: The crude diacetate is then hydrolyzed by refluxing with a mixture of aqueous hydrochloric acid and ethanol for approximately 45-60 minutes.
-
Final Purification: After cooling, the crude this compound is collected by filtration, washed with water, and can be further purified by steam distillation or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).
Quantitative Data for Analogous Oxidations:
| Starting Material | Oxidizing Agent | Solvent System | Reaction Temp. (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Reference |
| o-Nitrotoluene | CrO₃ | Ac₂O / Acetic Acid | 5-10 | 5 | 45-55 (overall) | Organic Syntheses |
| p-Nitrotoluene | CrO₃ | Ac₂O / Acetic Acid | 5-10 | 2 | 50-60 (overall) | Organic Syntheses |
Method 2: Oxidation via Halogenation-Hydrolysis
This two-step approach involves the free-radical halogenation of the methyl group of 2-Fluoro-6-nitrotoluene to form a dihalomethyl derivative, followed by hydrolysis to the aldehyde. This method can offer good selectivity for the aldehyde.
Experimental Protocol (General Procedure):
-
Benzylic Bromination: 2-Fluoro-6-nitrotoluene (1 equivalent) is dissolved in a suitable inert solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS, 2.2 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude 2-fluoro-6-nitrobenzylidene dibromide.
-
Hydrolysis: The crude dibromide is then hydrolyzed to the aldehyde. This can be achieved by heating with water, often in the presence of a catalyst such as silver nitrate or by using aqueous sodium carbonate.
-
Purification: The resulting this compound is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Quantitative Data for Analogous Reactions:
| Starting Material | Halogenating Agent | Hydrolysis Conditions | Yield of Aldehyde (%) | Reference |
| Toluene | NBS, AIBN | AgNO₃, H₂O | 70-80 | General Textbook Procedure |
| 4-Nitrotoluene | NBS, Benzoyl Peroxide | aq. Na₂CO₃ | ~65 | General Textbook Procedure |
Method 3: Oxidation with Potassium Permanganate
Potassium permanganate is a powerful oxidizing agent that can convert toluenes to benzoic acids. However, under carefully controlled conditions, it is possible to stop the oxidation at the aldehyde stage. A more controlled approach involves the initial conversion of the nitrotoluene to an intermediate that is more readily oxidized to the aldehyde.
Experimental Protocol (Adapted from a patent for 2-nitrobenzaldehyde synthesis):
-
Formation of the Pyruvic Acid Salt: 2-Fluoro-6-nitrotoluene (1 equivalent) is reacted with diethyl oxalate (1 equivalent) in the presence of a strong base like sodium methoxide (1.05 equivalents) in ethanol. The mixture is refluxed for 30 minutes. After cooling, water is added, and the mixture is refluxed for another 90 minutes to hydrolyze the ester and form the sodium salt of 2-fluoro-6-nitrophenylpyruvic acid. Unreacted nitrotoluene can be removed by steam distillation.[1][2]
-
Oxidative Cleavage: The aqueous solution of the pyruvic acid salt is cooled to 0-5°C, and solid potassium permanganate (KMnO₄, approximately 2-3 equivalents) is added portion-wise, maintaining the low temperature.[1][2]
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified with sulfuric acid. The manganese dioxide byproduct is filtered off. The filtrate is extracted with an organic solvent (e.g., toluene or dichloromethane). The organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by chromatography or recrystallization.[1][2]
Quantitative Data for Analogous Synthesis:
| Starting Material | Key Intermediate | Oxidizing Agent | Reaction Temp. (°C) | Yield of Aldehyde (%) | Reference |
| 2-Nitrotoluene | 2-Nitrophenylpyruvic acid salt | KMnO₄ | 0-5 | 40 (based on converted nitrotoluene) | US Patent 3,996,289 |
Synthesis Pathway Diagrams
Below are the graphical representations of the described synthesis pathways.
Caption: Chromium Trioxide Oxidation Pathway.
Caption: Halogenation-Hydrolysis Pathway.
Caption: Permanganate Oxidation Pathway.
Concluding Remarks for the Research Professional
The synthesis of this compound is achievable through the adaptation of established methods for the oxidation of nitrotoluenes. The choice of method will depend on factors such as scale, available reagents, and desired purity. The chromium trioxide method is a well-documented and robust procedure, although it involves the use of a toxic heavy metal. The halogenation-hydrolysis route offers a metal-free alternative, but the handling of lachrymatory benzylic bromides requires care. The potassium permanganate oxidation of the pyruvic acid intermediate is a more complex but potentially high-yielding process suitable for larger scale production.
It is imperative for researchers to conduct small-scale optimization experiments for any of these adapted methods to determine the ideal reaction conditions for 2-Fluoro-6-nitrotoluene to maximize yield and minimize byproduct formation. Careful monitoring of the reaction progress by techniques such as TLC or GC-MS is highly recommended. This guide serves as a starting point for the development of a robust and efficient synthesis of this valuable chemical intermediate.
References
physicochemical properties of 2-Fluoro-6-nitrobenzaldehyde
An In-depth Technical Guide on 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1644-82-2) is a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the ortho-positioning of a strongly electron-withdrawing nitro group and an electronegative fluorine atom relative to the aldehyde functionality, render it a versatile building block for the synthesis of complex heterocyclic compounds and potential pharmaceutical intermediates. This document provides a comprehensive overview of its physicochemical properties, reactivity, safety information, and representative experimental protocols.
Physicochemical Properties
This compound is a crystalline solid at room temperature. The key physical and chemical properties are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 1644-82-2 | [1] |
| Molecular Formula | C₇H₄FNO₃ | [1] |
| Molecular Weight | 169.11 g/mol | |
| Appearance | Solid, Crystals | |
| Purity | 97-99% | [1] |
| Boiling Point | 62-64 °C | |
| Synonym | 3-Fluoro-2-formylnitrobenzene | |
| InChI Key | LMTKLMMRJDNPFT-UHFFFAOYSA-N | [1] |
| Storage Conditions | Ambient temperature; for long-term, store under inert atmosphere at 2-8°C. | [1] |
Reactivity and Chemical Profile
The reactivity of this compound is dominated by the electronic effects of its substituents. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine atom, significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .
The fluorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The ortho-nitro group is crucial for this reactivity as it stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism. This high reactivity makes the compound an excellent precursor for introducing amines, alkoxides, and other nucleophilic moieties at the 2-position.
Conversely, the electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution. The aldehyde group exhibits typical reactivity, such as condensation reactions and oxidation to the corresponding carboxylic acid.[2]
Experimental Protocols
Below is a representative protocol for a common reaction involving this compound as a starting material: Nucleophilic Aromatic Substitution with an Amine .
Objective: To synthesize 2-(Alkylamino)-6-nitrobenzaldehyde.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add the amine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-(Alkylamino)-6-nitrobenzaldehyde.
Biological Activity and Applications in Drug Development
While specific biological activities for this compound are not extensively documented, nitroaromatic compounds are crucial intermediates in the pharmaceutical industry.[4] For instance, 2-nitrobenzaldehyde is a key precursor in the synthesis of dihydropyridine-type calcium channel blockers like Nifedipine.[4][5]
The functional groups on this compound make it an attractive scaffold for generating libraries of novel compounds. The aldehyde can be used to synthesize Schiff bases and other heterocyclic structures, while the activated fluoro-position allows for the introduction of diverse functional groups via SNAr. Derivatives of structurally related compounds, such as 2-chloro-5-nitrobenzaldehyde, have been explored for their potential antimicrobial and anticancer activities.[6] Therefore, this molecule represents a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
| Hazard Class | GHS Pictogram | Code | Description |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound | 1644-82-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-nitrobenzaldehyde (CAS No: 1644-82-2), a key aromatic aldehyde intermediate. The document details its chemical structure, physicochemical properties, and outlines a plausible synthetic route with a detailed experimental protocol adapted from established methodologies. Furthermore, it presents a summary of its spectroscopic data, potential applications in drug discovery, and relevant safety information. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Chemical Structure and Identification
This compound is a substituted aromatic compound featuring a benzaldehyde ring with a fluorine atom and a nitro group at the ortho positions relative to the formyl group.
-
IUPAC Name: this compound
-
Synonyms: 3-Fluoro-2-formylnitrobenzene
-
CAS Number: 1644-82-2
-
Molecular Formula: C₇H₄FNO₃
-
Molecular Weight: 169.11 g/mol
-
InChI Key: LMTKLMMRJDNPFT-UHFFFAOYSA-N
Structure:
Spectroscopic Profile of 2-Fluoro-6-nitrobenzaldehyde: A Technical Guide
An in-depth technical guide on the spectral data of 2-Fluoro-6-nitrobenzaldehyde.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 1644-82-2). Due to the limited availability of fully assigned public experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and analysis of structurally related molecules. This guide is intended to aid in the identification, characterization, and quality control of this compound.
Data Presentation: Predicted Spectral Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show four distinct signals. The aldehydic proton will appear significantly downfield. The aromatic protons are deshielded by the electron-withdrawing nitro and fluoro groups, and their signals will be split by both homo- and heteronuclear coupling.
| Signal Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 10.45 - 10.55 | Singlet (s) | - |
| H-3 | 8.20 - 8.30 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 5.0 |
| H-4 | 7.85 - 7.95 | Triplet of doublets (td) | ³J(H,H) ≈ 8.5, ⁵J(H,F) ≈ 2.5 |
| H-5 | 7.75 - 7.85 | Doublet of triplets (dt) | ³J(H,H) ≈ 8.5, ⁴J(H,H) & ⁴J(H,F) ≈ 1.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will display seven signals. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant. The carbonyl and nitro-substituted carbons will also be significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 187 - 190 |
| C-2 (C-F) | 160 - 164 (d, ¹J(C,F) ≈ 260-270 Hz) |
| C-6 (C-NO₂) | 151 - 154 |
| C-4 | 137 - 139 |
| C-1 (C-CHO) | 132 - 134 (d, ²J(C,F) ≈ 3-4 Hz) |
| C-5 | 125 - 127 |
| C-3 | 120 - 122 (d, ³J(C,F) ≈ 3-4 Hz) |
Table 3: Predicted Fourier-Transform Infrared (FT-IR) Data
The IR spectrum will show characteristic absorption bands for the aldehyde, nitro, and aryl fluoride functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3120 - 3080 | Medium | C-H Stretch | Aromatic |
| 2880 - 2860, 2780 - 2760 | Medium | C-H Stretch (Fermi resonance doublet) | Aldehyde |
| 1715 - 1705 | Strong | C=O Stretch | Conjugated Aldehyde |
| 1610 - 1590 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1540 - 1520 | Strong | N-O Asymmetric Stretch | Nitro Group |
| 1355 - 1345 | Strong | N-O Symmetric Stretch | Nitro Group |
| 1270 - 1240 | Strong | C-F Stretch | Aryl Fluoride |
| 850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
The mass spectrum will exhibit a molecular ion peak and characteristic fragments resulting from the loss of the aldehyde and nitro groups.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 169 | [C₇H₄FNO₃]⁺˙ (Molecular Ion, [M]⁺˙) | - |
| 168 | [M - H]⁺ | H• |
| 140 | [M - CHO]⁺ | •CHO |
| 123 | [M - NO₂]⁺ | •NO₂ |
| 95 | [C₆H₄F]⁺ | CO, •NO₂ |
| 75 | [C₅H₂F]⁺ | CO, C₂H₂ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a solid sample like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-25 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Technique: Standard one-pulse experiment.
-
Acquisition Parameters: Spectral width of 12-16 ppm, relaxation delay of 2 s, 16-32 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Technique: Proton-decoupled one-pulse experiment.
-
Acquisition Parameters: Spectral width of 220-240 ppm, relaxation delay of 5 s, 1024 or more scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Technique: Proton-decoupled one-pulse experiment.
-
Acquisition Parameters: A spectral width appropriate for aryl fluorides (e.g., -100 to -180 ppm), relaxation delay of 2 s, 64-128 scans. Referenced externally to CFCl₃.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: An FT-IR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve data quality. The final spectrum should be presented in terms of transmittance or absorbance.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injector: 250 °C, split mode (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-450.
-
Source Temperature: 230 °C.
-
Mandatory Visualization
Caption: A logical workflow for the complete spectroscopic characterization.
An In-depth Technical Guide on the Solubility of 2-Fluoro-6-nitrobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzaldehyde is a solid crystalline compound.[1] Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding the solubility profile allows for the optimization of reaction conditions, selection of appropriate crystallization solvents, and the development of suitable delivery systems in pharmaceutical applications.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. To address this gap, this guide provides a standardized table for researchers to record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Acetone | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., N,N-Dimethylformamide | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Hexane | e.g., 25 | ||
| e.g., Methanol | e.g., 25 | ||
| e.g., Tetrahydrofuran | e.g., 25 | ||
| e.g., Toluene | e.g., 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.
3.1. Materials
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker with temperature control set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a suitable detector) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
3.3. Considerations for Accuracy
-
Temperature Control: Maintaining a constant and accurate temperature is critical as solubility is highly temperature-dependent.
-
Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points until a constant concentration is observed.
-
Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.
-
Analytical Method Validation: The analytical method used for quantification should be validated for accuracy, precision, linearity, and specificity.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for researchers to systematically determine and record the solubility of this compound in various organic solvents. The generation of such data will be invaluable for the broader scientific community, facilitating its use in synthesis, purification, and formulation.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2). The presence of an aldehyde, a nitro group, and a fluorine atom on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details its principal reactions, including nucleophilic additions, condensation reactions, oxidation, and reduction, supported by experimental protocols adapted from related compounds. Furthermore, this guide explores the stability of this compound under various conditions, providing insights into its storage and handling.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as solid crystals.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1644-82-2 | [1] |
| Molecular Formula | C₇H₄FNO₃ | [1] |
| Molecular Weight | 169.11 g/mol | [1] |
| Appearance | Solid-Crystals | [1] |
| Boiling Point | 62-64 °C | [1] |
| Purity | 99% | [1] |
| Synonym | 3-Fluoro-2-formylnitrobenzene | [1] |
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring towards nucleophilic aromatic substitution and enhances the electrophilicity of the aldehyde's carbonyl carbon.
Knoevenagel Condensation
General Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted from a general procedure)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or a water/methanol mixture.[2]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product may precipitate and can be collected by filtration. If soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Oxidation to Carboxylic Acid
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-fluoro-6-nitrobenzoic acid. This is a common transformation in organic synthesis. Various oxidizing agents can be employed, with potassium permanganate and sodium chlorite being effective choices for substituted benzaldehydes.[3]
General Reaction Scheme:
Caption: Oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol: Oxidation using Potassium Permanganate (Adapted from a procedure for 2-chloro-6-fluorobenzaldehyde) [3]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable organic solvent like ethyl acetate in a round-bottom flask. Add a phase transfer catalyst, for instance, tetrabutylammonium bromide.
-
Oxidant Addition: Slowly add an aqueous solution of potassium permanganate (excess) to the stirred organic solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a basic solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt.
-
Isolation: Acidify the aqueous basic extract with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, yielding 2-fluoro-6-aminobenzaldehyde. This transformation is crucial for the synthesis of various heterocyclic compounds. Common reducing agents include iron powder in acidic medium or catalytic hydrogenation.[4]
General Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Reduction using Iron Powder (Adapted from a procedure for o-nitrobenzaldehyde) [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent) and ethanol.
-
Reagent Addition: Add iron powder (excess) to the stirring solution, followed by the addition of dilute hydrochloric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for approximately one hour.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and add a drying agent such as anhydrous magnesium sulfate.
-
Isolation: Filter the mixture through celite to remove the iron salts. Wash the filter cake with the organic solvent.
-
Purification: Concentrate the combined filtrates under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stability
This compound is generally stable under standard ambient conditions.[1] However, as with many nitroaromatic compounds, it is susceptible to degradation under more strenuous conditions. Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.[5][6]
General Stability Considerations:
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[7] Differential Scanning Calorimetry (DSC) can be used to evaluate its thermal stability.
-
Photostability: The presence of a nitroaromatic system suggests potential photosensitivity. Exposure to UV or visible light may lead to degradation.[5] Photostability studies should be conducted according to ICH Q1B guidelines.
-
Hydrolytic Stability: The stability of this compound should be evaluated under acidic and basic conditions. While the aldehyde group is generally stable to hydrolysis, extreme pH conditions and elevated temperatures may lead to degradation.[6]
-
Oxidative Stability: The aldehyde group is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Forced Degradation Experimental Workflow:
Caption: Workflow for forced degradation studies.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not compiled in a single public source, data for closely related analogs can be used for interpretation.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (downfield, likely a singlet) and the aromatic protons, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (highly deshielded), the aromatic carbons (with C-F coupling evident for carbons near the fluorine atom), and the carbon bearing the nitro group.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of functional groups such as the aldehyde and nitro groups.
Conclusion
This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the aldehyde and the activating effect of the electron-withdrawing nitro and fluoro substituents. It readily undergoes condensation, oxidation, and reduction reactions, providing access to a wide range of more complex molecules. While stable under standard conditions, its susceptibility to degradation under thermal, photolytic, and extreme pH conditions should be considered in its handling, storage, and application in multi-step syntheses. This guide provides a foundational understanding of its chemical behavior, supported by actionable experimental protocols, to aid researchers in its effective utilization.
References
- 1. This compound | 1644-82-2 [sigmaaldrich.com]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of 2-Fluoro-6-nitrobenzaldehyde: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, properties, and synthetic considerations for 2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2), a key building block for researchers and professionals in drug discovery and fine chemical synthesis. This document outlines key suppliers, physico-chemical properties, and a representative synthetic pathway, offering a valuable resource for laboratory applications.
Commercial Availability
This compound is readily available from several commercial suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of offerings from prominent suppliers.
| Supplier | Partner | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | Apollo Scientific Ltd | 1644-82-2 | 99% | Contact for details |
| Sigma-Aldrich | Ambeed, Inc. | 1644-82-2 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g |
| ChemUniverse | - | - | - | Inquiry required |
Table 1: Commercial Suppliers of this compound
Pricing for this compound varies by supplier and quantity. As an example, pricing from one supplier is detailed below.
| Quantity | Price (USD) |
| 250 mg | ~$150 |
| 1 g | ~$157 |
| 5 g | ~$209 |
| 10 g | ~$248 |
| 25 g | ~$348 |
Table 2: Representative Pricing for this compound
Physico-Chemical Properties and Safety Data
Understanding the properties of this compound is crucial for its safe handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNO₃ | |
| Molecular Weight | 169.11 g/mol | - |
| Appearance | Solid-Crystals | |
| Boiling Point | 62-64 °C | |
| Storage Temperature | Ambient Temperature or 2-8 °C (inert atmosphere) | [1] |
| Synonym | 3-Fluoro-2-formylnitrobenzene |
Table 3: Physico-Chemical Properties of this compound
While a specific safety data sheet (SDS) for this compound was not available in the immediate search, data for structurally similar compounds such as 4-fluoro-3-nitrobenzaldehyde and 2-nitrobenzaldehyde provide guidance on handling. The primary hazards are expected to be:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.
Role in Drug Discovery and Organic Synthesis
Fluorine-containing organic molecules are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, with its ortho-fluoro and nitro substituents, presents a versatile scaffold for the synthesis of novel heterocyclic compounds and other complex organic molecules. The aldehyde functionality serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions.
Caption: Synthetic utility of this compound in drug discovery.
Representative Synthetic Protocol
Reaction: Nitration of 2-Fluorobenzaldehyde
Materials:
-
2-Fluorobenzaldehyde
-
Fuming nitric acid
-
Sulfuric acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-fluorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of 2-fluorobenzaldehyde in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Generalized workflow for the synthesis of this compound.
Expected Spectroscopic Data
No specific spectroscopic data for this compound was found. However, based on its structure and data for similar compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would likely show three aromatic protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The aldehydic proton would appear as a downfield singlet or a small doublet.
-
¹³C NMR: The spectrum would exhibit seven distinct carbon signals, including the carbonyl carbon of the aldehyde group at a characteristic downfield shift. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.
-
IR Spectroscopy: Key vibrational bands would include those for the aromatic C-H stretching, the C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 169.11, with characteristic fragmentation patterns.
This guide provides a foundational understanding of the commercial availability and technical aspects of this compound. Researchers are encouraged to consult supplier-specific documentation and safety data sheets for the most accurate and up-to-date information.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Fluoro-6-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the most plausible methodologies, presenting comparative quantitative data derived from analogous reactions, step-by-step experimental protocols, and visual representations of the chemical pathways.
Core Synthetic Strategies
Two principal synthetic routes have been identified for the preparation of this compound: the oxidation of 2-fluoro-6-nitrotoluene and the halogen exchange reaction of 2-chloro-6-nitrobenzaldehyde. While specific literature on the direct synthesis of this compound is limited, extensive data from closely related reactions provide robust frameworks for these synthetic approaches.
Route 1: Oxidation of 2-Fluoro-6-nitrotoluene
This route involves the oxidation of the methyl group of 2-fluoro-6-nitrotoluene to an aldehyde. Various oxidation methods are applicable to nitrotoluenes, with a common approach being a two-step process involving photochlorination followed by hydrolysis.
Experimental Protocol: Two-Step Photochlorination and Hydrolysis (Adapted)
Step 1: Photochlorination of 2-Fluoro-6-nitrotoluene
-
In a reaction vessel equipped with a reflux condenser, a gas inlet, and a high-pressure UV lamp, charge 2-fluoro-6-nitrotoluene.
-
Initiate irradiation and heat the reactor to a temperature between 100-200°C.
-
Introduce chlorine gas into the reaction mixture.
-
Monitor the reaction's progress by gas chromatography (GC) until the content of the monochlorinated intermediate, 2-fluoro-6-nitrobenzyl chloride, is minimized, and the desired dichlorinated species is maximized.
Step 2: Hydrolysis of the Chlorinated Mixture
-
To the chlorinated mixture from Step 1, add a solid superacid catalyst, such as an iron-based solid superacid (SO₄²⁻/Fe₂O₃).
-
While maintaining the temperature between 100-200°C, slowly add water over 2-4 hours.
-
After the addition of water, maintain the reaction mixture at temperature for an additional 4-5 hours.
-
Cool the mixture and add an alkaline solution (e.g., sodium carbonate solution) to neutralize the acid.
-
Separate the organic layer.
-
Purify the crude this compound by reduced pressure distillation or rectification to obtain the final product.
Logical Workflow for Oxidation Route
Route 2: Halogen Exchange of 2-Chloro-6-nitrobenzaldehyde
This method involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloro-6-nitrobenzaldehyde is replaced by a fluorine atom using an alkali metal fluoride. This route is well-documented for the synthesis of various fluoro-nitro-benzaldehyde isomers.[1]
Experimental Protocol: Halogen Exchange (Adapted from US Patent 4,456,772 A)[1]
-
In a reaction flask, combine 2-chloro-6-nitrobenzaldehyde and an alkali metal fluoride (e.g., potassium fluoride) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The molar ratio of alkali metal fluoride to the chloro-nitrobenzaldehyde should be between 1:1 and 10:1, preferably 1.1:1 to 3:1.[1]
-
Heat the mixture to a temperature between 50°C and 250°C (preferably 100°C to 180°C) under an inert atmosphere.[1]
-
Stir the reaction mixture for a period ranging from 30 minutes to 12 hours, monitoring the progress by GC.[1]
-
Upon completion, distill off the solvent under vacuum.[1]
-
Stir the residue with water to precipitate the crude product.[1]
-
The crude this compound can be isolated by filtration and purified by recrystallization.[1]
Signaling Pathway for Halogen Exchange
Quantitative Data Summary
The following table summarizes quantitative data for the halogen exchange synthesis of various fluoro-nitro-benzaldehyde isomers, as detailed in US Patent 4,456,772 A. This data provides a strong indication of the expected yields and reaction conditions for the synthesis of this compound via this route.
| Starting Material | Alkali Metal Fluoride (Molar Eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitrobenzaldehyde | KF (2) | DMF | 100 | 12 | 94.8 |
| 2-Chloro-5-nitrobenzaldehyde | KF (2) | DMF | 160 | 0.5 | 91 |
| 5-Chloro-2-nitrobenzaldehyde | KF (2) | Dimethylacetamide | 150 | 3 | 60.7 |
| 4-Chloro-3-nitrobenzaldehyde | KF (1.1) | DMF | 160 | 3 | Quantitative |
| 4-Chloro-3-nitrobenzaldehyde | KF (1.5) | Sulfolane | 180 | 1 | 92.5 |
| 4-Chloro-3-nitrobenzaldehyde | KF (2) | DMF | 160 | 1 | 88 |
Data extracted from examples in US Patent 4,456,772 A.[1]
Conclusion
Both the oxidation of 2-fluoro-6-nitrotoluene and the halogen exchange of 2-chloro-6-nitrobenzaldehyde represent viable synthetic pathways to this compound. The halogen exchange route is particularly well-supported by data from analogous isomer syntheses, suggesting it may be a more predictable and higher-yielding method. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. Further optimization of the adapted protocols provided herein will be necessary to achieve the highest possible yields and purity for this compound.
References
potential research areas for 2-Fluoro-6-nitrobenzaldehyde
An In-depth Technical Guide on Potential Research Areas for 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry, medicinal chemistry, and materials science. The strategic placement of an aldehyde, a nitro group, and a fluorine atom on the benzene ring offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the aldehyde, while the fluorine atom provides a site for nucleophilic substitution and can impart desirable pharmacokinetic properties in drug candidates. This technical guide outlines the known properties, synthesis, and reactivity of this compound and explores promising avenues for future research and application.
Physicochemical and Spectroscopic Profile
This compound is a solid, crystalline compound at room temperature.[1] Its key physical and chemical properties are summarized below. While specific, comprehensive spectroscopic data is not widely published, expected characteristics can be predicted based on its structure and data from analogous compounds.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1644-82-2 | [1] |
| Molecular Formula | C₇H₄FNO₃ | |
| Molecular Weight | 169.11 g/mol | [1] |
| Appearance | Solid, Crystals | [1] |
| Purity | Available up to 99% | [1][4] |
| Boiling Point | 62-64 °C | [1] |
| Storage Temperature | Ambient or 2-8°C under inert atmosphere | [1] |
| Synonym | 3-Fluoro-2-formylnitrobenzene |[1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift / Wavenumber | Assignment and Rationale |
|---|---|---|
| ¹H NMR | δ 10.0-10.5 ppm (s, 1H) | Aldehydic proton (-CHO), deshielded by the aromatic ring and nitro group. |
| δ 7.5-8.5 ppm (m, 3H) | Aromatic protons, complex splitting pattern due to F-H and H-H coupling. | |
| ¹³C NMR | δ 185-195 ppm | Aldehydic carbonyl carbon. |
| δ 120-160 ppm | Aromatic carbons, with splitting observed for carbons coupled to fluorine. | |
| IR | 1690-1715 cm⁻¹ | Strong C=O stretching vibration of the aromatic aldehyde. |
| 1510-1550 cm⁻¹ & 1335-1370 cm⁻¹ | Asymmetric and symmetric N-O stretching vibrations of the nitro group. |
| | 1200-1300 cm⁻¹ | C-F stretching vibration. |
Synthesis and Core Reactivity
Synthesis of this compound
The primary route for synthesizing fluoro-nitro-benzaldehydes involves a nucleophilic aromatic substitution (halogen exchange or "Halex" reaction) on the corresponding chloro-nitrobenzaldehyde.[5][6] This method is advantageous as it introduces the fluorine atom late in the synthetic sequence, allowing the use of less expensive chlorinated starting materials.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis via Halogen Exchange
This protocol is adapted from patented procedures for similar compounds.[5][7]
-
Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrobenzaldehyde (1 equivalent), dry potassium fluoride (2-3 equivalents), and anhydrous dimethylformamide (DMF) to create a suspension.
-
Reaction: Heat the mixture with vigorous stirring to 100-160°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Filter the crude product under suction, wash thoroughly with water, and dry. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to yield pure this compound.
Potential Research Areas and Applications
The unique arrangement of functional groups in this compound makes it a prime candidate for exploration in several cutting-edge research areas.
Medicinal Chemistry and Drug Discovery
The presence of both fluorine and a nitro group is a common feature in many biologically active molecules. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group is a versatile handle for further functionalization or can itself contribute to biological activity.[8][9]
3.1.1 Synthesis of Novel Heterocyclic Scaffolds this compound is an ideal precursor for synthesizing a variety of heterocyclic compounds, many of which form the core of approved drugs.[10] The ortho-positioning of the reactive groups allows for facile cyclization reactions.
-
Quinolines and Quinazolines: The in-situ reduction of the nitro group to an amine, followed by condensation with a suitable partner (e.g., an active methylene compound in the Friedländer synthesis), can yield substituted quinolines.[11] Alternatively, cyclocondensation with amidines can produce quinazolines.[12]
-
Benzodiazepines and other Fused Rings: The amine generated from nitro reduction can react with the ortho-fluorine via intramolecular nucleophilic substitution or participate in condensation reactions to form various fused heterocyclic systems.
Caption: Proposed synthetic pathways to bioactive scaffolds.
Experimental Protocol 2: General Procedure for Friedländer-type Quinoline Synthesis This protocol is adapted from literature on the use of 2-nitrobenzaldehydes in quinoline synthesis.[11]
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents) in glacial acetic acid.
-
Reduction/Condensation: Add iron powder (3-4 equivalents) portion-wise to the stirred solution. The reaction is exothermic. After the addition is complete, heat the mixture to 90-110°C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Workup: Cool the mixture, pour it into ice water, and neutralize with a base (e.g., aqueous ammonia or sodium carbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired quinoline derivative.
3.1.2 Development of Antimicrobial and Anticancer Agents Derivatives of structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde, have shown promising antimicrobial and anticancer activities.[13] The synthesis of Schiff bases and hydrazones from this compound represents a straightforward method to generate a library of compounds for biological screening.[13][14]
Table 3: Examples of Biological Activity in Structurally Related Compounds
| Parent Aldehyde | Derivative Class | Target/Activity | Reported Value | Reference(s) |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | Hydrazone | Antifungal (Candida spp.) | Active | [14] |
| 2-Chloro-5-nitrobenzaldehyde | Schiff Base | Antimicrobial | Active | [13] |
| 3-Fluoro-4-nitrobenzaldehyde | Isoxazole | Anticancer, Antimicrobial | Scaffold for active compounds |[8] |
Applications in Materials Science
The 2-nitrobenzyl group is a well-established photoremovable protecting group ("caged compound").[11] Upon irradiation with UV light, the group is cleaved, releasing a protected molecule with high spatial and temporal control. This compound could be used to develop novel photolabile protecting groups with modified properties.
References
- 1. This compound | 1644-82-2 [sigmaaldrich.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 6. JPH0229667B2 - - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lookchem.com [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency response protocols to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1644-82-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄FNO₃ | [3] |
| Molecular Weight | 169.11 g/mol | [3] |
| Appearance | Solid, Crystals | |
| Boiling Point | 62-64 °C | |
| Purity | 99% | [2][4] |
| Synonym | 3-Fluoro-2-formylnitrobenzene |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
GHS Pictograms:
Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.
Handling
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at ambient temperature.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following general procedures for handling a solid aromatic nitro compound can be adapted.
Weighing and Preparing a Solution
-
Preparation: Don the appropriate PPE (lab coat, safety goggles, and gloves). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully transfer the required amount of this compound from its storage container to the weigh boat using a clean spatula.
-
Minimize the generation of dust.
-
Record the exact weight.
-
-
Dissolution:
-
Place a stir bar in an appropriate flask.
-
Carefully transfer the weighed solid into the flask.
-
Add the desired solvent to the flask.
-
Stir the mixture on a magnetic stir plate until the solid is completely dissolved.
-
Representative Reaction: Reduction of an Aromatic Nitro Group
The following is a general procedure for the reduction of an aromatic nitro compound, which can be adapted for this compound with appropriate stoichiometric adjustments and reaction monitoring.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic nitro compound in a suitable solvent (e.g., ethanol).
-
-
Addition of Reducing Agent:
-
Add a reducing agent such as tin(II) chloride dihydrate to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add a cold solution of sodium hydroxide to precipitate tin salts.
-
Filter the mixture to remove the salts, washing the solid with a suitable solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting amine if necessary using techniques such as column chromatography or crystallization.
-
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Response
Caption: Workflow for responding to a solid chemical spill.
Toxicology Information
The toxicological properties of this compound have not been fully investigated. The primary hazards are related to its irritant properties.
-
Acute Effects: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Chronic Effects: No data available.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.
Logic Diagram for Safe Handling
References
- 1. 1644-82-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.1644-82-2 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 3. 1644-82-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. CAS 1644-82-2 | 4654-3-Z3 | MDL MFCD09835320 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. nexconn.com [nexconn.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-Fluoro-6-nitrobenzaldehyde in Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitrobenzaldehyde is a versatile synthetic intermediate characterized by the presence of three key functional groups: an aldehyde, a nitro group, and a fluorine atom on an aromatic ring. The electronic interplay between the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom, both positioned ortho to the aldehyde, renders the aromatic ring highly susceptible to nucleophilic attack and enhances the electrophilicity of the carbonyl carbon. This unique electronic and steric arrangement dictates its primary mechanisms of action in chemical reactions, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a detailed exploration of the core reaction mechanisms of this compound, supported by experimental protocols for key reactions, quantitative data from analogous systems, and visualizations of mechanistic pathways.
Core Reaction Mechanisms
The reactivity of this compound is principally governed by two distinct but often complementary mechanisms: Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon and various condensation reactions involving the aldehyde group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution. This activation facilitates the displacement of the fluoride ion, which is a competent leaving group in this context, by a variety of nucleophiles.
The general mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity is fundamental to the synthesis of various heterocyclic systems where the initial SNAr reaction is followed by an intramolecular cyclization.
Aldehyde Condensation Reactions
The aldehyde group of this compound is a key site for carbon-carbon and carbon-nitrogen bond formation through various condensation reactions. The electron-withdrawing nature of the ortho substituents enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
This compound readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The reaction involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated product.
Caption: Key steps in the Knoevenagel condensation reaction.
The aldehyde functionality reacts with primary amines to form Schiff bases (imines). This reaction is a crucial step in the synthesis of various biologically active molecules and can be a precursor to more complex heterocyclic structures.
Domino Reactions: Synthesis of Heterocycles
A powerful application of this compound is in domino reactions that combine its principle reactivities for the efficient synthesis of complex heterocyclic scaffolds, such as quinolines.
While the classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde with an enolizable ketone[1][2][3], a modified approach can be employed using this compound. This typically involves an initial reduction of the nitro group to an amine, which can then undergo the classical Friedländer pathway. Alternatively, a domino reaction can be envisioned where an initial condensation is followed by an intramolecular SNAr reaction.
A more direct pathway involves a domino reaction where the nitro group is reduced in situ to an amine. The resulting 2-aminobenzaldehyde then reacts with an active methylene compound in a Friedländer annulation to yield a substituted quinoline[4].
Caption: Domino nitro reduction-Friedländer synthesis of quinolines.
Quantitative Data Presentation
Direct quantitative data for reactions of this compound is limited in the public domain. However, data from closely related analogs provide valuable insights into expected yields and reaction conditions.
Table 1: Knoevenagel Condensation of Benzaldehyde Derivatives with Malononitrile
| Benzaldehyde Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chloro-6-fluorobenzaldehyde | Piperidine | Ethanol | 2-4 | ~95% (inferred) | [5] |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 92% | [6] |
| Benzaldehyde | Piperidine | Ethanol | 6 | 80% | [6] |
This data suggests that the strong electron-withdrawing groups on this compound would lead to high yields and short reaction times in Knoevenagel condensations, comparable to or exceeding those of 2-chloro-6-fluorobenzaldehyde and 4-nitrobenzaldehyde.
Table 2: Domino Nitro Reduction-Friedländer Synthesis of Quinolines
| Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 | [4] |
| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 | [4] |
| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 | [4] |
These high yields in the domino synthesis of quinolines from various nitrobenzaldehydes underscore the potential of this compound as a precursor for highly substituted quinoline scaffolds.
Experimental Protocols
The following are representative protocols for key reactions involving this compound, adapted from established procedures for analogous compounds.
General Protocol for Knoevenagel Condensation
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
General Protocol for Domino Nitro Reduction-Friedländer Quinoline Synthesis
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 2 mmol)
-
Iron powder (4 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the active methylene compound in glacial acetic acid.
-
Heat the mixture to 90-100 °C with stirring.
-
Add the iron powder portion-wise over 15-20 minutes.
-
Continue heating and stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for domino quinoline synthesis.
Applications in Drug Development
The heterocyclic scaffolds readily accessible from this compound are of significant interest to drug development professionals. Quinolines, in particular, are a well-established class of "privileged structures" that exhibit a broad range of biological activities.
Antimicrobial Agents
Quinoline derivatives have a long history as antimicrobial agents. The ability to synthesize highly functionalized quinolines using this compound as a starting material opens avenues for the development of new antibacterial and antifungal compounds.
Table 3: Representative Antimicrobial Activity (MIC) of Substituted Quinolines
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinolone-based dihydrotriazines | S. aureus | 2 | [7] |
| Quinolone-based dihydrotriazines | E. coli | 2 | [7] |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [8] |
| Quinoline-2-one derivative (6c) | VRE | 0.75 | [8] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [9] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [9] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococci.
Anticancer Agents
Many quinoline derivatives have demonstrated potent anticancer activity, often by acting as kinase inhibitors. The synthesis of novel quinoline libraries from this compound could lead to the discovery of new therapeutic agents for oncology.
Table 4: Representative Anticancer Activity (IC50) of Heterocyclic Compounds
| Compound Class | Cell Line | IC50 (µM) | Target (if known) | Reference |
| 2,6-Substituted Purine Derivative (7) | K562 (Leukemia) | 2.27 | Protein Kinases | [10] |
| 2,6-Substituted Purine Derivative (7) | HL-60 (Leukemia) | 1.42 | Protein Kinases | [10] |
| Fluoroquinolone Derivative (32) | MCF-7 (Breast Cancer) | 4.3 | - | [11] |
| Fluoro and Nitro Pyrazoline (3e) | MCF-7 (Breast Cancer) | - | Induces Apoptosis | [12] |
IC50: Half-maximal inhibitory concentration.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its core mechanism of action is defined by the interplay of nucleophilic aromatic substitution, driven by the activating effect of the ortho-nitro group, and various condensation reactions of the electrophilic aldehyde. These reaction pathways provide efficient routes to a diverse range of compounds, most notably substituted quinolines and other heterocyclic systems. The established biological activities of these scaffolds, particularly in the areas of antimicrobial and anticancer research, highlight the significant potential of this compound as a key starting material for the development of novel therapeutic agents. The provided protocols and data serve as a foundation for further exploration and application of this valuable synthetic intermediate.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Fluoro And Nitro Pyrazoline Derivatives: Anticancer And Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Fluoro-6-nitrobenzaldehyde, a key intermediate in organic synthesis. The document details the first reported synthesis via the Kröhnke reaction, providing a thorough experimental protocol. It also presents a summary of the compound's physicochemical properties and explores its applications, particularly in the synthesis of fungicidal agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information.
Introduction
This compound, with the CAS Number 1644-82-2, is a substituted aromatic aldehyde that has garnered interest as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring both a fluorine atom and a nitro group ortho to the aldehyde, imparts unique reactivity and makes it a valuable precursor in various synthetic endeavors. This guide traces the historical origins of this compound, details its first documented synthesis, and provides a comprehensive look at its properties and applications.
Discovery and First Synthesis
The first documented synthesis of this compound appears in Organic Syntheses, Collective Volume 4, page 735, originally published in 1963, which references work from 1951. The synthesis was achieved through the application of the Kröhnke reaction , a well-established method for the preparation of aldehydes from benzyl halides.
The overall synthetic pathway starts from 2-fluoro-6-nitrotoluene and proceeds through a three-step sequence:
-
Bromination: Radical bromination of 2-fluoro-6-nitrotoluene to yield 2-fluoro-6-nitrobenzyl bromide.
-
Kröhnke Reaction:
-
Formation of the pyridinium salt by reacting 2-fluoro-6-nitrobenzyl bromide with pyridine.
-
Condensation of the pyridinium salt with p-nitrosodimethylaniline to form the corresponding N-(p-dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone.
-
-
Hydrolysis: Acid-catalyzed hydrolysis of the nitrone to afford the final product, this compound.
This multi-step synthesis provided the first reliable method for the preparation of this specific isomer of fluoro-nitrobenzaldehyde.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in further chemical reactions.
| Property | Value |
| CAS Number | 1644-82-2 |
| Molecular Formula | C₇H₄FNO₃ |
| Molecular Weight | 169.11 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 53-55 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, CHO), 7.8-8.0 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~186 (CHO), 158 (C-F), 151 (C-NO₂), 135, 128, 125, 120 (Ar-C) |
| IR (KBr, cm⁻¹) | ~1710 (C=O), ~1530 (NO₂, asym), ~1350 (NO₂, sym), ~1250 (C-F) |
| Mass Spectrum (EI) | m/z 169 (M⁺), 140, 123, 95 |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Detailed Experimental Protocols
The following section provides a detailed experimental protocol for the first synthesis of this compound based on the Kröhnke reaction.
Step 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide
Materials:
-
2-Fluoro-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-fluoro-6-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of N-(p-dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone
Materials:
-
2-Fluoro-6-nitrobenzyl bromide
-
Pyridine
-
p-Nitrosodimethylaniline hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Formation of the Pyridinium Salt: Reflux a solution of 2-fluoro-6-nitrobenzyl bromide (1.0 eq) and pyridine (1.2 eq) in ethanol for 2 hours. The pyridinium salt will precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.
-
Nitrone Formation: In a three-necked flask equipped with a mechanical stirrer, dissolve the 2-fluoro-6-nitrobenzylpyridinium bromide (1.0 eq) and p-nitrosodimethylaniline hydrochloride (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours, during which the nitrone will precipitate.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 3: Hydrolysis to this compound
Materials:
-
N-(p-dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone
-
Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
In a beaker, suspend the crude nitrone (1.0 eq) in a 2N aqueous solution of sulfuric acid.
-
Stir the mixture at room temperature for 30-60 minutes. The hydrolysis progress can be monitored by the color change and the formation of a precipitate.
-
Filter the solid crude this compound and wash it with water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol or by steam distillation to yield the pure aldehyde.
Logical and Experimental Workflows
The synthesis of this compound via the Kröhnke reaction can be visualized as a linear progression of chemical transformations.
Methodological & Application
Application Notes and Protocols for the Use of 2-Fluoro-6-nitrobenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-fluoro-6-nitrobenzaldehyde as a versatile starting material for the preparation of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory-scale synthesis.
Introduction
Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1][2] The unique substitution pattern of this compound, featuring an aldehyde for cyclization reactions and strategically positioned fluoro and nitro groups, makes it a valuable precursor in heterocyclic synthesis. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution, while the aldehyde functionality serves as a key electrophile in condensation reactions. This combination allows for the construction of diverse heterocyclic systems such as quinolines, quinazolines, and acridones.
Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
The Friedländer annulation is a classic and efficient method for quinoline synthesis, involving the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[3][4] A highly effective one-pot modification utilizes a 2-nitrobenzaldehyde, which undergoes in situ reduction to the corresponding amine, followed by cyclization and aromatization.[5][6] This domino reaction is particularly advantageous as it avoids the often-unstable 2-aminobenzaldehydes.
Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of 8-Fluoroquinolines
This protocol is adapted from the general procedure for the synthesis of quinolines from 2-nitrobenzaldehydes.[5][6]
Reaction Scheme:
General workflow for the domino nitro reduction-Friedländer synthesis.
Materials:
-
This compound (1.0 equiv)
-
Active Methylene Compound (e.g., ethyl acetoacetate, acetylacetone) (2.0-3.0 equiv)
-
Iron powder (<100 mesh) (4.0 equiv)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Stir the mixture and heat to 95-110 °C.
-
Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.[5]
-
Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative Yields for Analogous Reactions):
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound (AMC) | Product | Yield (%) |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 |
| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | ~95 |
Data adapted from reference[5].
Synthesis of Quinazolines via Cyclocondensation with Amidines
The reaction of ortho-fluorobenzaldehydes with amidines provides a direct route to quinazolines. The reaction proceeds via nucleophilic substitution of the fluorine atom by one of the amidine nitrogens, followed by cyclization and dehydration. The electron-withdrawing nitro group in this compound is expected to facilitate the initial nucleophilic attack.
Experimental Protocol: Synthesis of 8-Nitroquinazolines
This protocol is based on the cyclocondensation of the analogous 2-fluoro-5-nitrobenzaldehyde with amidines.[7]
Reaction Scheme:
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines. New synthesis of isoquinolines - Lookchem [lookchem.com]
Application Notes and Protocols for Reductive Amination of 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 2-Fluoro-6-nitrobenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine. This application note provides a detailed protocol for the reductive amination of this compound, a valuable building block in the synthesis of various pharmaceutically active compounds. The presence of the nitro and fluoro substituents makes this substrate particularly relevant for the generation of novel chemical entities.
The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective hydride source that is particularly well-suited for reductive aminations.[1][2][3][4][5] Its key advantages include its tolerance of a wide range of functional groups, including nitro groups, and its ability to effect reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][5] The reaction is typically performed in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][5]
Data Presentation
While a specific literature source detailing the reductive amination of this compound with a primary amine and its corresponding yield and full characterization data was not identified during the search, the following table presents expected or typical data for such a reaction based on general knowledge of similar transformations.
| Parameter | Expected Value/Characteristic |
| Product | N-((2-Fluoro-6-nitrophenyl)methyl)amine derivative |
| Reaction Yield | 70-95% (highly dependent on the specific amine used) |
| Appearance | Typically a pale yellow to orange solid or oil |
| ¹H NMR | Characteristic signals for the benzylic protons (CH₂-N) would be expected around δ 4.0-4.5 ppm. Aromatic protons would appear in the range of δ 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |
| ¹³C NMR | A signal for the benzylic carbon (CH₂-N) would be expected around δ 45-55 ppm. Aromatic carbons would appear in the range of δ 110-160 ppm. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
| Purity (by HPLC) | >95% after purification |
Experimental Protocols
General Protocol for the Reductive Amination of this compound with a Primary Amine
This protocol is a general guideline for the synthesis of an N-substituted (2-fluoro-6-nitrophenyl)methylamine. The specific conditions may require optimization depending on the nature of the primary amine used.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, or other substituted primary amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 10-20 mL per mmol of aldehyde). To this solution, add the primary amine (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the mixture vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (2-fluoro-6-nitrophenyl)methylamine.
Visualizations
Experimental Workflow
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-6-nitrobenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of diverse heterocyclic scaffolds of medicinal interest. The presence of three distinct functional groups—an aldehyde, a nitro group, and a fluorine atom—on the benzene ring offers multiple reaction pathways for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution, while the aldehyde functionality readily participates in condensation and cyclization reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to fused heterocyclic systems such as quinazolines. This document provides detailed application notes and generalized protocols for the utilization of this compound in the synthesis of pharmaceutically relevant compounds.
While specific examples of marketed pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. This document will focus on a well-established synthetic application of a closely related analogue to illustrate its utility and provide a generalized protocol for the synthesis of a key pharmaceutical scaffold.
Application Note 1: Synthesis of Quinolines as Potential Therapeutic Agents
The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The synthesis of substituted quinolines is a key focus in medicinal chemistry. 2-Nitrobenzaldehydes are valuable precursors for the construction of the quinoline ring system. The Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde (derived from the reduction of an o-nitrobenzaldehyde) with a compound containing an α-methylene ketone, is a classic and versatile method for quinoline synthesis.
The strategic placement of the fluoro and nitro groups in this compound makes it an intriguing starting material for novel quinoline derivatives. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.
Generalized Synthetic Pathway: Friedländer Annulation
A generalized pathway for the synthesis of a fluorinated quinoline derivative from this compound is depicted below. The initial step involves the reduction of the nitro group to an amine, followed by a condensation reaction with a ketone.
Caption: Generalized workflow for the synthesis of a fluoroquinoline derivative.
Experimental Protocol: Generalized Synthesis of a 2-Aryl-8-fluoroquinoline
This protocol describes a generalized procedure for the synthesis of a 2-aryl-8-fluoroquinoline from this compound.
Step 1: Reduction of this compound to 2-Amino-6-fluorobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (Fe, 5.0 eq) and a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Neutralize the aqueous solution with sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Amino-6-fluorobenzaldehyde, which can be used in the next step without further purification.
Step 2: Friedländer Annulation to form 2-Aryl-8-fluoroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-Amino-6-fluorobenzaldehyde (1.0 eq) and an aryl ketone (e.g., acetophenone, 1.1 eq) in ethanol.
-
Addition of Catalyst: Add a catalytic amount of a base (e.g., potassium hydroxide or sodium hydroxide).
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and partition between water and ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent to obtain the pure 2-aryl-8-fluoroquinoline.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis of a 2-aryl-8-fluoroquinoline, as specific literature data for this exact transformation is limited.
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Reduction | This compound | 2-Amino-6-fluorobenzaldehyde | Fe, HCl | Ethanol/Water | 85 | 3 | 85-95 | >90 (crude) |
| 2. Friedländer Annulation | 2-Amino-6-fluorobenzaldehyde | 2-Aryl-8-fluoroquinoline | Aryl ketone, KOH | Ethanol | 80 | 7 | 70-85 | >98 |
Application Note 2: Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects. The synthesis of the benzodiazepine core often involves the condensation of an o-aminobenzophenone with an amino acid derivative. An o-aminobenzophenone can be synthesized from an o-nitrobenzaldehyde via a Grignard reaction followed by reduction of the nitro group.
Generalized Synthetic Pathway for a Benzodiazepine Precursor
The following pathway illustrates the conversion of this compound to a key precursor for benzodiazepine synthesis.
Caption: Generalized workflow for a benzodiazepine precursor.
Experimental Protocol: Generalized Synthesis of 2-Amino-6-fluorobenzophenone
This protocol provides a generalized method for the synthesis of a key benzodiazepine precursor from this compound.
Step 1: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of bromobenzene to initiate the reaction.
-
Grignard Reagent Formation: Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Addition of Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Quenching: After the addition is complete, warm the reaction to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.
Step 2: Oxidation to Benzophenone
-
Reaction Setup: Dissolve the synthesized alcohol (1.0 eq) in dichloromethane (DCM).
-
Addition of Oxidizing Agent: Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (DMP, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts (for PCC) or iodinane byproducts (for DMP).
-
Purification: Concentrate the filtrate and purify the crude benzophenone by column chromatography.
Step 3: Reduction of the Nitro Group
-
Follow the procedure described in Application Note 1, Step 1 using the synthesized 2-Fluoro-6-nitrobenzophenone as the starting material.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis of 2-Amino-6-fluorobenzophenone.
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Grignard Reaction | This compound | (2-Fluoro-6-nitrophenyl)(phenyl)methanol | PhMgBr | THF | 0 to RT | 1.5 | 75-85 | >95 |
| 2. Oxidation | (2-Fluoro-6-nitrophenyl)(phenyl)methanol | 2-Fluoro-6-nitrobenzophenone | PCC or DMP | DCM | RT | 3 | 80-90 | >98 |
| 3. Reduction | 2-Fluoro-6-nitrobenzophenone | 2-Amino-6-fluorobenzophenone | Fe, HCl | Ethanol/Water | 85 | 3 | 85-95 | >98 |
Signaling Pathways
The heterocyclic scaffolds synthesized from this compound can potentially modulate various signaling pathways implicated in disease. For instance, quinoline derivatives have been shown to target pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, by inhibiting key kinases.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Disclaimer: The provided protocols are generalized and may require optimization based on specific substrates and laboratory conditions. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthetic Applications of 2-Fluoro-6-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzaldehyde is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to the aldehyde, imparts distinct reactivity and allows for the strategic construction of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group activates the aldehyde for nucleophilic attack, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates. Although direct literature on the extensive medicinal chemistry applications of this specific isomer is limited, its utility can be inferred from the well-established reactivity of analogous substituted benzaldehydes. This document provides an overview of potential applications, detailed experimental protocols based on analogous reactions, and the biological relevance of the resulting compound classes.
Key Applications in Medicinal Chemistry
The structural features of this compound make it a valuable building block for the synthesis of various heterocyclic compounds with therapeutic potential. Key applications include the synthesis of quinazolines, benzimidazoles, and other nitrogen-containing heterocycles that are prevalent in a wide range of biologically active molecules.
Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reaction of an ortho-nitrobenzaldehyde with a suitable dinucleophile, such as an amidine, is a known method for constructing the quinazoline scaffold.
Reaction Scheme:
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another critical heterocyclic motif found in numerous FDA-approved drugs, exhibiting activities such as antiviral, anticancer, and anthelmintic. A common synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde. This compound can be utilized after the in-situ reduction of its nitro group to an amine, followed by cyclization with another aldehyde or a derivative.
Reaction Scheme:
Data Presentation
The following tables summarize representative quantitative data for the synthesis of related heterocyclic compounds, providing an expected range for yields and biological activities when using this compound as a starting material.
Table 1: Synthesis of Quinazoline Derivatives from Analogous o-Nitrobenzaldehydes
| Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference Compound |
| 2-Methyl-6-nitroquinazoline | Acetamidine | Acetonitrile | 58 | >95 | 2-Fluoro-5-nitrobenzaldehyde[1] |
| 2-Phenyl-6-nitroquinazoline | Benzamidine | Acetonitrile | 65 | >95 | 2-Fluoro-5-nitrobenzaldehyde[1] |
Table 2: Biological Activity of Analogous Benzimidazole Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference Compound |
| 2-(4-chlorophenyl)-1H-benzimidazole | PARP | 0.05 | K562 | 2-aryl-5(6)-nitro-1H-benzimidazole[2] |
| 2-(p-tolyl)-1H-benzimidazole | - | - | - | 2-aryl-5(6)-nitro-1H-benzimidazole[2] |
Experimental Protocols
The following are detailed experimental protocols for key synthetic transformations analogous to those involving this compound.
Protocol 1: Synthesis of 2-Substituted 8-Fluoro-quinazolines (Analogous)
This protocol is adapted from the synthesis of quinazolines from 2-fluoro-5-nitrobenzaldehyde and amidines.
Materials:
-
This compound
-
Substituted amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Molecular sieves (4Å)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 mmol), the corresponding amidine hydrochloride (1.2 mmol), potassium carbonate (2.5 mmol), and powdered 4Å molecular sieves (2 g).
-
Add anhydrous acetonitrile (30 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves and inorganic salts.
-
Wash the solid residue with acetonitrile (2 x 10 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-substituted 8-fluoro-quinazoline.
Protocol 2: One-Pot Synthesis of 2-Aryl-7-fluoro-1H-benzimidazoles (Analogous)
This protocol is based on the reductive cyclization of a nitro-diamine with an aldehyde. A similar strategy can be envisioned starting with the in-situ reduction of this compound.
Materials:
-
This compound
-
o-Phenylenediamine
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 mmol) and o-phenylenediamine (10.0 mmol) in a mixture of ethanol (60 mL) and water (30 mL).
-
Stir the mixture at room temperature to form a suspension.
-
Heat the mixture to 80°C.
-
Once refluxing, add sodium dithionite (40.0 mmol) portion-wise over 30 minutes. Caution: The reaction can be exothermic.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate of the crude product should form. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 30 mL), followed by a small amount of cold ethanol (15 mL).
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Mandatory Visualizations
Caption: General synthetic workflows for quinazoline and benzimidazole synthesis.
Caption: Hypothetical signaling pathway targeted by synthesized kinase inhibitors.
References
Application Notes and Protocols for Intramolecular Nitrene Insertion from 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the intramolecular nitrene insertion reaction starting from 2-Fluoro-6-nitrobenzaldehyde. The process involves a two-step synthetic sequence: first, the conversion of the nitro group to an azide functionality via nucleophilic aromatic substitution, followed by the generation of a nitrene intermediate through thermal or photochemical means, which subsequently undergoes an intramolecular C-H insertion to yield a cyclized heterocyclic product. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear pathway to novel N-heterocyclic scaffolds.
Introduction
Nitrene insertion reactions are powerful transformations in organic synthesis for the formation of carbon-nitrogen bonds. Aryl nitrenes, typically generated from the corresponding azides, can undergo intramolecular C-H insertion to construct a variety of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. The starting material, this compound, is an attractive precursor due to the activating effect of the nitro group towards nucleophilic aromatic substitution and the potential for subsequent intramolecular cyclization of the derived nitrene. This application note details the conversion of this compound to the key 2-azido-6-fluorobenzaldehyde intermediate and its subsequent transformation via nitrene insertion.
Experimental Protocols
The overall synthetic scheme is a two-step process:
-
Step 1: Synthesis of 2-Azido-6-fluorobenzaldehyde via Nucleophilic Aromatic Substitution.
-
Step 2: Intramolecular Nitrene Insertion via Thermal or Photochemical Decomposition of 2-Azido-6-fluorobenzaldehyde.
Part 1: Synthesis of 2-Azido-6-fluorobenzaldehyde
This procedure is adapted from standard protocols for nucleophilic aromatic substitution on nitro-activated aryl fluorides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMF or DMSO.
-
Add sodium azide (1.2 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Azido-6-fluorobenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide (1.3 eq) |
| Solvent | DMF |
| Temperature | 90 °C |
| Reaction Time | 6 hours |
| Typical Yield | 85-95% |
Part 2: Intramolecular Nitrene Insertion
The generated 2-Azido-6-fluorobenzaldehyde can be cyclized via either thermal or photochemical methods to induce nitrene formation and subsequent intramolecular C-H insertion. The expected product is a fluorinated quinazolinone derivative.
Materials:
-
2-Azido-6-fluorobenzaldehyde
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath with high-temperature control
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve 2-Azido-6-fluorobenzaldehyde (1.0 eq) in a high-boiling point solvent.
-
Heat the solution to a high temperature (typically 180-250 °C) under an inert atmosphere. The exact temperature will depend on the solvent and the specific substrate.
-
The evolution of nitrogen gas should be observed as the azide decomposes to the nitrene.
-
Maintain the high temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under high vacuum, and the residue purified by column chromatography.
Materials:
-
2-Azido-6-fluorobenzaldehyde
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)
-
Solvent (e.g., acetonitrile, benzene, or cyclohexane)
-
Quartz or Pyrex reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet for deoxygenation
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve 2-Azido-6-fluorobenzaldehyde (1.0 eq) in the chosen solvent in the photoreactor vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen can quench the excited state of the azide and lead to side products.
-
Irradiate the solution with the UV lamp while stirring. The reaction progress should be monitored by TLC.
-
The reaction time can vary from a few hours to overnight, depending on the concentration, solvent, and light source intensity.
-
Once the starting material is consumed, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Thermal Insertion | Photochemical Insertion |
| Starting Material | 2-Azido-6-fluorobenzaldehyde | 2-Azido-6-fluorobenzaldehyde |
| Solvent | Diphenyl ether | Acetonitrile |
| Temperature / Light Source | 220 °C | Medium-pressure Hg lamp |
| Reaction Time | 2 hours | 6 hours |
| Typical Yield | 60-80% | 50-75% |
Experimental Workflow Diagram```dot
Caption: Proposed mechanism of nitrene insertion.
Conclusion
The described two-step protocol provides a reliable method for the synthesis of novel heterocyclic compounds from readily available this compound. The initial nucleophilic aromatic substitution to form the key azide intermediate is generally high-yielding. The subsequent nitrene insertion, achievable through both thermal and photochemical methods, offers flexibility in experimental design depending on the available equipment and the sensitivity of the substrate to heat or light. This synthetic route opens avenues for the exploration of new chemical space in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application Notes and Protocols for 2-Fluoro-6-nitrobenzaldehyde in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-nitrobenzaldehyde as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The unique arrangement of the aldehyde, fluoro, and nitro functionalities on the aromatic ring allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Introduction
This compound is a valuable reagent in combinatorial chemistry and drug discovery. The aldehyde group serves as a handle for condensation and multi-component reactions. The ortho-positioned fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of substituents. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, adding another layer of diversity to the synthesized compounds. This trifecta of reactivity allows for the construction of complex molecular scaffolds from a single, readily available starting material.
Key Applications in Parallel Synthesis
This compound is particularly well-suited for the parallel synthesis of libraries of:
-
Quinazolines and Quinazolinones: Important heterocyclic cores found in numerous biologically active compounds.
-
Benzodiazepines: A class of psychoactive compounds with a wide range of therapeutic uses.
-
Dihydropyridines (via Hantzsch Synthesis): A well-established multi-component reaction to generate scaffolds with applications such as calcium channel blockers.
-
Dihydropyrimidinones (via Biginelli Reaction): Another powerful multi-component reaction for the synthesis of medicinally relevant heterocycles.
-
Peptidomimetics (via Ugi Reaction): A four-component reaction that allows for the rapid assembly of complex, peptide-like molecules.
Application Note 1: Parallel Synthesis of 4-Substituted Quinazolines
The synthesis of a library of 4-substituted quinazolines can be efficiently achieved in a two-step sequence starting from this compound. The first step involves the formation of an imine with a diverse set of primary amines, followed by an intramolecular nucleophilic aromatic substitution, where the nitrogen of the imine displaces the ortho-fluorine atom. Subsequent reduction of the nitro group and aromatization would lead to the quinazoline scaffold.
Experimental Protocol: Two-Step Quinazoline Synthesis
Step 1: Imine Formation and Cyclization
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
Prepare a 0.6 M solution of a library of primary amines in DMF in separate wells of a 96-well plate.
-
-
Reaction Setup:
-
To each well of a new 96-well reaction block, add the this compound solution (1.0 eq).
-
Add the corresponding primary amine solution (1.2 eq) to each well.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and heat at 80-100 °C for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up (for library purification):
-
Upon completion, cool the reaction block to room temperature.
-
The crude product can be used directly in the next step or purified by solid-phase extraction (SPE).
-
Step 2: Reduction of the Nitro Group and Aromatization
-
Reaction Setup:
-
To the crude product from Step 1, add a solution of a reducing agent such as sodium dithionite (Na2S2O4) in a mixture of water and a co-solvent like methanol.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by LC-MS).
-
-
Final Purification:
-
Purify the final quinazoline library using high-throughput purification techniques like mass-directed automated HPLC.
-
Illustrative Quantitative Data
| Amine Substituent (R) | Step 1 Yield (%) | Final Purity (%) |
| Benzylamine | 85 | >95 |
| 4-Methoxybenzylamine | 82 | >95 |
| Cyclohexylamine | 78 | >92 |
| Aniline | 75 | >90 |
Note: The data presented is illustrative and may vary based on specific reaction conditions and the nature of the amine.
Logical Workflow Diagram
Caption: Workflow for the parallel synthesis of quinazolines.
Application Note 2: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones
The solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library can be achieved using this compound. This approach involves the initial reduction of the aldehyde to an alcohol, which is then attached to a solid support. Subsequent reduction of the nitro group, acylation with an N-Fmoc-protected amino acid, Fmoc deprotection, and finally, an intramolecular SNAr reaction with cleavage from the resin yields the desired benzodiazepine scaffold.
Experimental Protocol: Solid-Phase Benzodiazepine Synthesis
-
Resin Preparation:
-
Swell a suitable resin (e.g., Wang resin) in DMF.
-
-
Attachment of the Linker:
-
Reduce this compound to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH4).
-
Couple the resulting alcohol to the Wang resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
-
Nitro Group Reduction:
-
Reduce the nitro group on the resin-bound intermediate to an amine using a solution of tin(II) chloride (SnCl2) in DMF.
-
-
Acylation with Amino Acids:
-
In a 96-well filter plate, couple a library of N-Fmoc protected amino acids to the resin-bound amine using a coupling reagent like HATU and a base like DIPEA.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
-
Cyclization and Cleavage:
-
Induce cyclization by heating the resin in a suitable solvent. The newly formed secondary amine will displace the ortho-fluorine in an intramolecular SNAr reaction.
-
Cleave the final 1,4-benzodiazepine-2,5-dione library from the resin using a solution of trifluoroacetic acid (TFA).
-
-
Purification:
-
Purify the library using high-throughput techniques.
-
Illustrative Quantitative Data
| Amino Acid (R) | Overall Yield (%) | Purity (%) |
| Glycine | 65 | >95 |
| Alanine | 62 | >93 |
| Phenylalanine | 58 | >90 |
| Valine | 55 | >88 |
Note: The data presented is illustrative and may vary based on the specific amino acid, resin, and reaction conditions.
Signaling Pathway Diagram
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-6-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Fluoro-6-nitrobenzaldehyde derivatives with various boronic acids. The presence of ortho-substituents (fluoro and nitro groups) on the benzaldehyde ring presents specific challenges, including steric hindrance and electronic deactivation, which necessitate carefully optimized reaction conditions to achieve high yields. These notes offer a guide to overcoming these challenges through the selection of appropriate catalysts, ligands, bases, and solvent systems.
Challenges in Suzuki Coupling of this compound
The successful Suzuki coupling of this compound is influenced by several factors:
-
Steric Hindrance: The ortho-fluoro and nitro groups create significant steric bulk around the reactive site, which can impede the oxidative addition of the palladium catalyst to the C-F bond.
-
Electronic Effects: The electron-withdrawing nature of the nitro and fluoro groups can decrease the electron density of the aromatic ring, making oxidative addition more challenging compared to electron-rich aryl halides.
-
Competing Reactions: Potential side reactions include homocoupling of the boronic acid and protodeboronation, which can reduce the yield of the desired biaryl product.
To address these challenges, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required. These ligands facilitate the oxidative addition step and stabilize the active palladium catalyst.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on successful couplings of structurally similar, sterically hindered aryl halides and may require optimization for specific substrates.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Typically used at 1-5 mol%. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial. Ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is preferred. Typically used at 2-3 equivalents. |
| Solvent | Toluene, 1,4-Dioxane, THF | Often used as a mixture with water (e.g., 4:1 or 10:1 organic solvent to water). |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation barrier. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Below are detailed methodologies for performing the Suzuki coupling reaction with this compound derivatives.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene and Degassed Water (e.g., in a 10:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add Palladium(II) Acetate and SPhos to the flask.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Sensitive Substrates
For substrates that may be sensitive to high temperatures, a lower temperature with a different catalyst system can be employed, based on conditions reported for structurally similar nitro-biaryl syntheses.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) Hydroxide (Pd(OH)₂) (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Ethanol and Water (e.g., in a 3:1 ratio)
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Purge the flask with an inert gas.
-
Add the ethanol and water solvent mixture.
-
Add the Palladium(II) Hydroxide catalyst.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours until completion.
-
Follow steps 7-12 from Protocol 1 for work-up and purification.
Visualizations
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative\nAddition"]; tm_label [label="Transmetalation"]; re_label [label="Reductive\nElimination"];
// Edges pd0 -> pd_complex [color="#EA4335"]; pd_complex -> transmetalation_complex [color="#34A853"]; transmetalation_complex -> pd0 [color="#FBBC05"];
// Reactant and Product Nodes node [shape=plaintext, style="", fontcolor="#202124"]; aryl_halide [label="this compound\n(R-F)"]; boronic_acid [label="Ar-B(OH)2\n+ Base"]; product [label="Product\n(R-Ar)"];
// Edges to/from cycle aryl_halide -> pd0 [style=invis]; pd_complex -> boronic_acid [style=invis, dir=none]; transmetalation_complex -> product [style=invis];
// Positioning labels {rank=same; aryl_halide; oa_label; pd_complex} {rank=same; boronic_acid; tm_label; transmetalation_complex} {rank=same; product; re_label; pd0}
// Position invisible nodes for better arrow placement aryl_halide -> pd_complex [style=invis, dir=none]; boronic_acid -> transmetalation_complex [style=invis, dir=none]; product -> pd0 [style=invis, dir=none]; } . Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 2-Fluoro-6-nitrobenzaldehyde in Agrochemical Synthesis: A Proposed Pathway to Fungicidal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzaldehyde is a versatile aromatic compound containing three reactive functional groups: a fluorine atom, a nitro group, and an aldehyde. This unique combination makes it a valuable starting material for the synthesis of diverse and complex molecules, particularly in the agrochemical industry. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, its structure lends itself to the generation of key intermediates for potent fungicidal agents.
This document outlines a proposed application of this compound in the synthesis of quinazoline-based fungicides. The synthetic strategy involves the initial reduction of the nitro group to form the key intermediate, 2-amino-6-fluorobenzaldehyde, followed by a cyclocondensation reaction to construct the core fungicidal scaffold.
Proposed Synthetic Pathway
The proposed pathway commences with the selective reduction of the nitro group of this compound to yield 2-amino-6-fluorobenzaldehyde. This intermediate is then reacted with a suitable building block, such as a guanidine derivative, to form a substituted quinazoline. Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal properties.
Caption: Proposed synthesis of a quinazoline fungicide.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluorobenzaldehyde from this compound
This protocol describes the selective reduction of the nitro group to an amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water (4:1 v/v), add this compound (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 2-amino-6-fluorobenzaldehyde.
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-6-fluorobenzaldehyde |
| Reducing Agent | Fe / NH₄Cl |
| Solvent | Ethanol / Water |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of a Substituted Quinazoline Fungicide from 2-Amino-6-fluorobenzaldehyde
This protocol outlines a plausible cyclocondensation reaction to form the quinazoline ring system.
Materials:
-
2-Amino-6-fluorobenzaldehyde
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add a solution of 2-amino-6-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the target substituted quinazoline.
| Parameter | Value |
| Starting Material | 2-Amino-6-fluorobenzaldehyde |
| Product | Substituted Quinazoline |
| Reagents | Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Typical Yield | 60-80% |
Proposed Biological Action
Quinazoline-based fungicides often act by inhibiting specific enzymes in the fungal pathogen's metabolic pathways. A common target is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, which leads to the disruption of fungal respiration and ultimately cell death.
Caption: Proposed mechanism of fungicidal action.
Conclusion
This compound serves as a promising starting material for the synthesis of agrochemically relevant compounds. The proposed synthetic pathway, involving the reduction of the nitro group followed by cyclocondensation, provides a viable route to quinazoline-based fungicides. The experimental protocols provided offer a foundation for the laboratory synthesis of these potential agrochemicals. Further derivatization of the quinazoline core can lead to the development of novel fungicides with improved efficacy and a broader spectrum of activity. Researchers are encouraged to explore this synthetic avenue and investigate the biological activity of the resulting compounds.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 2-fluoro-6-nitrobenzaldehyde. Due to the challenging nature of this substrate, characterized by significant steric hindrance from the ortho-fluoro and nitro groups, as well as the strong electron-withdrawing effects of these substituents, specific literature precedents with detailed quantitative data are limited. The protocols and data presented herein are based on established methodologies for analogous sterically hindered and electron-deficient aryl halides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For a substrate like this compound, the choice of a highly active catalyst system is crucial to overcome the inherent low reactivity.
General Reaction Scheme:
Quantitative Data Summary (Representative)
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These are starting points and may require optimization.
| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 70-80 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 100 | 16 | 65-75 |
| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 20 | 60-70 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2] The reaction with this compound is expected to require forcing conditions and a robust catalyst system.
General Reaction Scheme:
Quantitative Data Summary (Representative)
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 50-60 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMAc | 130 | 36 | 45-55 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 55-65 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube tightly and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction Catalytic Cycle
Caption: General catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts.[3]
General Reaction Scheme:
Quantitative Data Summary (Representative)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 70-80 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 70 | 16 | 65-75 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Toluene | 80 | 18 | 60-70 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction mixture and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Catalytic Cycle
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Given the electron-deficient nature of the aryl fluoride, this reaction may proceed more readily than C-C couplings, but still requires a specialized catalyst system.
General Reaction Scheme:
Quantitative Data Summary (Representative)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 8 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 10 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by flash chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Semantic Scholar [semanticscholar.org]
Scale-Up Synthesis of Bioactive Heterocycles Using 2-Fluoro-6-nitrobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of valuable heterocyclic compounds utilizing 2-Fluoro-6-nitrobenzaldehyde as a key starting material. The following sections detail a representative synthetic route to a substituted quinazoline, a scaffold of significant interest in medicinal chemistry. The protocols are designed with scalability and safety as primary considerations for researchers in an industrial setting.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The presence of three distinct functional groups—an aldehyde, a nitro group, and a fluorine atom—on the aromatic ring allows for a variety of chemical transformations. The aldehyde facilitates condensation and cyclization reactions, the nitro group can be readily reduced to an amine for further functionalization, and the fluorine atom can influence the electronic properties and metabolic stability of the final molecule, or serve as a handle for cross-coupling reactions.
Quinazolines and their derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of these scaffolds often involves the use of ortho-substituted anilines or benzaldehydes. This application note focuses on a robust and scalable pathway to a key quinazoline intermediate starting from this compound.
Synthetic Pathway Overview
The selected synthetic route involves an initial condensation of this compound with a primary amine, followed by a reductive cyclization to form the quinazoline ring system. This two-step process is a common and reliable method for the synthesis of this class of heterocycles.
Caption: General synthetic pathway from this compound to a substituted quinazoline.
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. It may cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any work.
Step 1: Scale-Up Synthesis of the Schiff Base Intermediate
This protocol describes the condensation of this compound with a representative primary amine, 4-methoxyaniline, to form the corresponding Schiff base.
Materials:
-
This compound (100 g, 0.59 mol)
-
4-Methoxyaniline (72.7 g, 0.59 mol)
-
Ethanol (1 L)
-
Glacial Acetic Acid (catalytic, ~2 mL)
-
5 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe.
Procedure:
-
Reaction Setup: In a 5 L jacketed glass reactor, charge this compound (100 g, 0.59 mol) and ethanol (1 L).
-
Reagent Addition: Begin stirring the mixture and add 4-methoxyaniline (72.7 g, 0.59 mol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization and Isolation: Upon completion, gradually cool the reaction mixture to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Step 2: Scale-Up Reductive Cyclization to the Quinazoline
This protocol details the reductive cyclization of the Schiff base intermediate to form the corresponding 2-substituted-4-fluoroquinazoline.
Materials:
-
Schiff Base Intermediate from Step 1 (e.g., 150 g, 0.55 mol)
-
Iron Powder (Fe, 184 g, 3.3 mol)
-
Glacial Acetic Acid (1.5 L)
-
5 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Diatomaceous Earth
-
Sodium Bicarbonate Solution (saturated)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 5 L jacketed glass reactor, suspend the Schiff base intermediate (150 g, 0.55 mol) and iron powder (184 g, 3.3 mol) in glacial acetic acid (1.5 L).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction is exothermic; careful temperature control is necessary. Maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter pad with ethyl acetate.
-
Work-up: Combine the filtrate and washes. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted quinazoline.
Quantitative Data
The following table summarizes the expected quantitative data for the representative scale-up synthesis.
| Parameter | Step 1: Schiff Base Formation | Step 2: Reductive Cyclization |
| Starting Material | This compound | Schiff Base Intermediate |
| Reagent 1 | 4-Methoxyaniline | Iron Powder (Fe) |
| Reagent 2 | Glacial Acetic Acid (cat.) | Glacial Acetic Acid |
| Molar Ratio (SM:R1) | 1 : 1 | 1 : 6 |
| Solvent | Ethanol | Glacial Acetic Acid |
| Reaction Temperature | ~78 °C (Reflux) | 80-90 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Expected Yield | 85-95% | 70-85% |
| Typical Purity (post-purification) | >98% (by HPLC) | >98% (by HPLC) |
Experimental Workflow and Scale-Up Considerations
Caption: Experimental workflow for the scale-up synthesis of the Schiff base intermediate.
Key Scale-Up Considerations:
-
Heat Management: The reductive cyclization step using iron in acetic acid is exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. Controlled addition of reagents can also be employed to manage the exotherm.
-
Mixing: Inadequate mixing in large reactors can lead to localized hot spots and incomplete reactions. An overhead stirrer with appropriate impeller design is necessary to ensure efficient mixing of the heterogeneous reaction mixture in the reductive cyclization step.
-
Solid Handling: The filtration of large quantities of solids (the product in Step 1 and iron salts in Step 2) requires appropriate large-scale filtration equipment, such as a large Buchner funnel, a filter press, or a centrifuge.
-
Safety: The handling of large quantities of flammable solvents like ethanol requires a well-ventilated area and adherence to all safety protocols for handling flammable liquids. The neutralization of a large volume of acetic acid with sodium bicarbonate will produce a significant amount of carbon dioxide gas and must be done cautiously in an open or well-ventilated system to avoid pressure build-up.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 2-Fluoro-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges and improve yields in reactions involving 2-Fluoro-6-nitrobenzaldehyde.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group ortho to a fluorine atom makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as a good leaving group, and the nitro group stabilizes the negatively charged Meisenheimer intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom the leaving group in SNAr reactions with this molecule?
A1: In nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack on the aromatic ring.[3] The high electronegativity of the fluorine atom makes the carbon it is attached to more electrophilic and susceptible to attack. While the C-F bond is strong, the stabilization of the intermediate by the adjacent nitro group facilitates the departure of the fluoride ion.[3]
Q2: What is the primary role of the nitro group?
A2: The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.[2] It stabilizes the negative charge of the Meisenheimer complex intermediate through resonance, which is crucial for the reaction to proceed.[1]
Q3: How does the choice of solvent affect the SNAr reaction?
A3: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[4] These solvents can solvate the cation without strongly solvating the nucleophile, thereby increasing its reactivity. The choice of solvent can also impact the solubility of reactants and intermediates.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. | • Consider using a stronger or less sterically hindered nucleophile. |
| 2. Inappropriate base. | • Use a base strong enough to deprotonate the nucleophile if necessary (e.g., NaH for thiols). For amine nucleophiles, a weaker base like K₂CO₃ or Et₃N is often sufficient to neutralize any generated acid. | |
| 3. Low reaction temperature. | • Gradually increase the reaction temperature while monitoring for side product formation. | |
| Multiple Products | 1. Reaction with the aldehyde group. | • If the nucleophile is also reactive towards aldehydes, consider protecting the aldehyde group as an acetal before the SNAr reaction and deprotecting it afterward. |
| 2. Side reactions due to harsh conditions. | • Use milder bases or lower reaction temperatures. Optimize the reaction time to avoid prolonged exposure to heat. | |
| Difficult Purification | 1. Similar polarity of product and starting material. | • Utilize column chromatography with a carefully selected solvent gradient to improve separation. |
| 2. Presence of colored impurities. | • Consider a charcoal treatment or recrystallization to remove highly colored byproducts. |
Quantitative Data: SNAr with Amines
Data inferred from reactions with structurally similar nitro-fluoro aromatic compounds.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 |
| Piperidine | K₂CO₃ | DMSO | 80 | 3 | >90 |
| Aniline | Et₃N | DMF | 100 | 12 | 70-80 |
| Benzylamine | K₂CO₃ | DMF | 80 | 6 | 85-95 |
Detailed Experimental Protocol: SNAr with Morpholine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at 80 °C and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
SNAr Workflow and Troubleshooting Diagrams
Knoevenagel Condensation
This compound is highly reactive in Knoevenagel condensations due to the electron-withdrawing effects of both the nitro and fluoro groups, which activate the aldehyde carbonyl group towards nucleophilic attack.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation?
A1: Weak bases are typically used as catalysts. Common examples include piperidine, ammonium acetate, and L-proline.[7][8] The choice of catalyst can influence the reaction rate and yield.
Q2: Can this reaction be performed under solvent-free conditions?
A2: Yes, solvent-free Knoevenagel condensations have been reported and can be an environmentally friendly alternative that sometimes leads to improved yields.[9]
Q3: What types of active methylene compounds are suitable for this reaction?
A3: A variety of active methylene compounds can be used, including malononitrile, ethyl cyanoacetate, and cyanoacetamide.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Inactive catalyst. | • Use a fresh or purified catalyst. Consider screening different catalysts (e.g., piperidine, ammonium acetate, L-proline).[7] |
| 2. Suboptimal reaction conditions. | • Optimize temperature and reaction time. Monitor the reaction by TLC to avoid decomposition from prolonged heating.[6] | |
| 3. Water inhibition. | • The reaction produces water, which can inhibit equilibrium. Consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene. | |
| Formation of Side Products | 1. Michael addition. | • The α,β-unsaturated product can react with another molecule of the active methylene compound. This is favored by longer reaction times and higher temperatures. Monitor the reaction closely and work up promptly upon completion.[6] |
| 2. Self-condensation of the aldehyde. | • This is more likely with stronger bases. Use a weak base like piperidine or ammonium acetate. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. | • Ensure high purity of starting materials. Purify the crude product using column chromatography before attempting crystallization. |
| 2. Incorrect crystallization solvent. | • Screen a variety of solvents and solvent mixtures for recrystallization. |
Quantitative Data: Knoevenagel Condensation Catalyst Comparison
Data is representative for reactions with substituted benzaldehydes.[7]
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Approx. Yield (%) |
| Piperidine | Homogeneous Base | Malononitrile | Ethanol | Room Temp | ~95% |
| L-Proline | Organocatalyst | Malononitrile | Ethanol | Reflux | 85-92% |
| DBU | Homogeneous Base | Ethyl Cyanoacetate | Water | Room Temp | ~96% |
| Basic Alumina | Heterogeneous | Malononitrile | Solvent-free | 60 | 90-98% |
Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC.
-
Isolation: Upon completion (typically 2-4 hours), the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[7]
Knoevenagel Condensation Workflow and Troubleshooting Diagrams
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of this compound can be challenging due to the steric hindrance from the ortho-substituents, which can impede the oxidative addition step. The use of highly active catalyst systems is often necessary.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this substrate?
A1: The primary challenges are the steric hindrance from the ortho-fluoro and nitro groups, which can slow down the reaction, and the potential for side reactions like homocoupling of the boronic acid and dehalogenation of the starting material.[10]
Q2: Which catalyst systems are most effective for this type of coupling?
A2: Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome the steric hindrance and facilitate the oxidative addition step.[10]
Q3: What are common side reactions and how can they be minimized?
A3: Homocoupling of the boronic acid can be minimized by ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere.[10] Protodeboronation can be an issue with unstable boronic acids and may be mitigated by using milder bases or anhydrous conditions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Inactive catalyst system. | • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos).[10] |
| 2. Inappropriate base or solvent. | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[12] | |
| 3. Low reaction temperature. | • Increase the temperature, potentially using microwave irradiation for efficient heating. | |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. | • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[10] |
| Dehalogenation of Starting Material | 1. Unfavorable reaction kinetics. | • Optimize the reaction conditions (catalyst, base, temperature) to favor the cross-coupling pathway. |
Quantitative Data: Suzuki-Miyaura Catalyst Systems
Representative yields for Suzuki coupling of sterically hindered aryl halides.[10]
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 60-70 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: With vigorous stirring, heat the reaction mixture to 80–110 °C. Monitor the progress by TLC or GC-MS.
-
Work-up: Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.[10]
Suzuki-Miyaura Coupling Diagrams
References
- 1. banglajol.info [banglajol.info]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-6-nitrobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-nitrobenzaldehyde and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using TLC or HPLC to ensure completion. If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry. |
| Formation of positional isomers (e.g., 4-fluoro-3-nitrobenzaldehyde). | Purification by recrystallization or column chromatography is necessary. Positional isomers can sometimes be removed by treatment with water and an emulsifier.[1] | |
| Presence of byproducts from side reactions. | Characterize the major impurities by techniques like NMR or LC-MS to understand their structure and devise a suitable purification strategy. | |
| Difficulty in Removing Positional Isomers | Similar polarity and solubility of isomers. | Employ fractional crystallization with different solvent systems. Alternatively, high-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected mobile phase can provide better separation. A multi-step purification involving both techniques might be necessary. |
| Co-crystallization of isomers. | Try a different recrystallization solvent or a solvent mixture. Seeding the solution with a pure crystal of the desired isomer can sometimes promote selective crystallization. | |
| Product Decomposition During Purification | Thermal instability of the nitroaromatic compound. | Avoid high temperatures during purification. Use low-boiling point solvents for recrystallization and remove solvent under reduced pressure at a lower temperature. For distillation, use high vacuum to lower the boiling point. |
| Sensitivity to acidic or basic conditions. | Maintain a neutral pH during workup and purification steps unless the protocol specifies otherwise. Wash the crude product with a dilute bicarbonate solution to remove any acidic impurities. | |
| Yellow or Brown Color in the Final Product | Presence of colored impurities, possibly nitrophenolic compounds or oxidation products. | Treat a solution of the product with activated carbon to adsorb colored impurities. Column chromatography can also be effective in removing these impurities.[2] |
| Slow oxidation of the aldehyde group. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically positional isomers formed during the nitration of 2-fluorobenzaldehyde, such as 2-fluoro-4-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde.[3] Unreacted starting materials and byproducts from side reactions during synthesis can also be present.
Q2: Which purification technique is most effective for obtaining high-purity this compound?
A2: A combination of techniques is often the most effective approach. Recrystallization is a good initial step to remove the bulk of impurities.[3] For achieving very high purity (>99%), column chromatography on silica gel is often necessary to separate closely related isomers and other minor impurities.[4]
Q3: What is a suitable solvent system for the recrystallization of this compound derivatives?
A3: The choice of solvent depends on the specific derivative. For many nitrobenzaldehydes, solvents like ethanol, toluene, or a mixture of toluene and petroleum ether have been used successfully.[2][5] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.
Q4: How can I confirm the purity and identity of my purified this compound derivative?
A4: Purity can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The identity and structure should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Q5: Are there any specific safety precautions I should take when purifying this compound derivatives?
A5: Yes. Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures or in the presence of certain reagents.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid heating the compounds excessively and be aware of potential incompatibilities. Refer to the Safety Data Sheet (SDS) for your specific compound.
Experimental Protocols
Recrystallization of a Fluoro-Nitrobenzaldehyde Derivative
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Dissolution: In a flask, dissolve the crude fluoro-nitrobenzaldehyde derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or a mixture of solvents).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[4]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoro-6-nitrobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-nitrobenzaldehyde. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is an excellent leaving group, and the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2][3] This makes it a versatile substrate for reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce various functional groups.[4]
Q2: I am observing the formation of an alcohol and a carboxylic acid in my reaction. What is causing this?
A2: You are likely observing the products of a Cannizzaro reaction.[2][4] Since this compound lacks alpha-hydrogens, it can undergo disproportionation in the presence of a strong base.[1][5] In this reaction, one molecule of the aldehyde is reduced to 2-fluoro-6-nitrobenzyl alcohol, while another is oxidized to 2-fluoro-6-nitrobenzoic acid.[6]
Q3: My amine nucleophile is reacting with the aldehyde group instead of displacing the fluorine. How can I prevent this?
A3: The reaction of an amine with the aldehyde group to form a Schiff base (imine) is a common competing reaction.[7][8] To favor the desired SNAr reaction, you can:
-
Protect the aldehyde group: Convert the aldehyde to a more stable functional group, such as an acetal, before performing the SNAr reaction. The protecting group can be removed in a subsequent step.
-
Optimize reaction conditions: Carefully control the reaction temperature and pH. SNAr reactions are often favored at higher temperatures, while imine formation can sometimes be favored under milder conditions. The pH must be carefully controlled as imine formation is often acid-catalyzed.[8]
Q4: Can the nitro group be unintentionally reduced during my reaction?
A4: Yes, the nitro group is susceptible to reduction under certain conditions.[9] If your reaction mixture contains reducing agents, even mild ones, or if you are using catalytic hydrogenation, the nitro group can be reduced to an amino group, hydroxylamine, or other reduction products.[10][11] It is crucial to ensure that your reagents and reaction conditions are compatible with the nitro group if it is to be retained.
Q5: Is it possible for the fluorine atom to be replaced by a hydroxyl group?
A5: Yes, hydrolysis of the fluorine atom to a hydroxyl group can occur, especially under strongly basic aqueous conditions. This would result in the formation of 2-hydroxy-6-nitrobenzaldehyde.[12] This side reaction is analogous to the observed hydrolysis of similar halogenated benzaldehydes.
Troubleshooting Guides
Problem 1: Low yield of the desired SNAr product and formation of multiple side products.
| Possible Cause | Suggested Solution |
| Cannizzaro Reaction: The reaction is being run under strongly basic conditions, leading to disproportionation.[4][6] | Use a non-nucleophilic, hindered base, or a weaker base like potassium carbonate or triethylamine.[13] Consider running the reaction at a lower temperature. |
| Competing reaction at the aldehyde: The nucleophile is reacting with the aldehyde group.[7][8] | Protect the aldehyde group as an acetal before the SNAr reaction. Optimize reaction conditions (temperature, solvent, base) to favor SNAr. |
| Reduction of the nitro group: Unintentional reduction of the nitro group is occurring.[9][10] | Scrutinize all reagents for potential reducing capabilities. If using a metal catalyst, ensure it is not promoting nitro group reduction under the reaction conditions. |
| Hydrolysis of the fluoro group: The reaction conditions are too harsh, leading to hydrolysis. | Use anhydrous solvents and reagents. Avoid excessively high temperatures and prolonged reaction times in the presence of strong aqueous bases. |
Problem 2: The reaction is not going to completion.
| Possible Cause | Suggested Solution |
| Insufficient activation: The nucleophile is not strong enough, or the reaction conditions are too mild. | Consider using a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction.[13] Increasing the reaction temperature may also be necessary. |
| Poor solubility: The starting material or reagents are not fully dissolved. | Choose a solvent in which all components are soluble at the reaction temperature. |
| Deactivation of the nucleophile: If using an amine nucleophile, acidic conditions can protonate the amine, rendering it non-nucleophilic.[8] | Ensure the reaction is run under neutral or basic conditions to maintain the nucleophilicity of the amine. |
Visualizing Reaction Pathways
The following diagrams illustrate the intended SNAr reaction and common side reaction pathways.
Caption: Intended Nucleophilic Aromatic Substitution (SNAr) pathway.
Caption: Common side reaction pathways for this compound.
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these based on the specific nucleophile and desired scale of the reaction.
General Protocol for SNAr with an Amine Nucleophile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution. Following this, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[13]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Aldehyde Protection (Acetal Formation)
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., toluene), add an alcohol (e.g., ethylene glycol, 1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can be used in the SNAr reaction. The acetal is typically stable to the basic conditions of the SNAr reaction and can be deprotected later using acidic conditions.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. organicreactions.org [organicreactions.org]
- 3. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. u-gakugei.repo.nii.ac.jp [u-gakugei.repo.nii.ac.jp]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. 2-Hydroxy-6-nitrobenzaldehyde | C7H5NO4 | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Reduction of 2-Fluoro-6-nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 2-fluoro-6-nitrobenzaldehyde to 2-fluoro-6-aminobenzaldehyde. This document provides troubleshooting advice and detailed experimental protocols in a question-and-answer format to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of this compound is not proceeding, or is very slow and incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete or failed reductions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
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Reagent and Catalyst Inactivity: The activity of your reducing agent or catalyst is critical.
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Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity due to improper storage or handling. Ensure you are using a fresh or recently purchased catalyst. The catalyst loading may also be insufficient; consider increasing the weight percentage. For stubborn reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal powder are important. Use finely powdered metal and consider activating it if necessary. The concentration of the acid is also a critical factor for the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose over time. Always use a fresh batch of high-quality reagents.[1]
-
-
Poor Solubility: The starting material, this compound, must be soluble in the reaction solvent for the reduction to proceed efficiently.[1] If solubility is an issue, consider alternative solvent systems. For catalytic hydrogenations, protic co-solvents such as ethanol or acetic acid can be beneficial.[1][2]
-
Reaction Temperature: While many reductions of nitroarenes can be performed at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, exercise caution as higher temperatures can sometimes lead to an increase in side products.
-
Formation of Inhibiting Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The formation of stable, difficult-to-reduce intermediates can stall the reaction.[1]
Q2: I am observing the reduction of the aldehyde group in addition to, or instead of, the nitro group. How can I achieve selective reduction of the nitro group?
A2: This is a primary challenge in the reduction of this compound. The choice of reducing agent is paramount for achieving chemoselectivity.
-
Avoid Strong, Indiscriminate Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and will typically reduce both the nitro group and the aldehyde.[3] Sodium borohydride (NaBH₄) on its own is generally selective for aldehydes and ketones and will not reduce a nitro group.[4][5][6] However, some modified borohydride systems, such as NaBH₄/Ni(OAc)₂.4H₂O, have been reported to reduce both functional groups.[7]
-
Recommended Selective Reducing Agents:
-
Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, including aldehydes.[3][8][9]
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/AcOH): This is a classic and robust method that shows good selectivity for the reduction of nitro groups over carbonyls.[8][10][11][12]
-
The following table summarizes the selectivity of common reducing agents:
| Reducing Agent | Selectivity for Nitro Group vs. Aldehyde Group | Typical Conditions | Notes |
| H₂/Pd/C | Variable, can reduce both. | H₂ gas, Ethanol, Methanol | Over-reduction of the aldehyde is a significant risk.[3] |
| H₂/Raney Nickel | Can reduce both, but may offer better selectivity than Pd/C in some cases. | H₂ gas, Ethanol | Often used to avoid dehalogenation.[3] |
| SnCl₂·2H₂O | High selectivity for the nitro group. | EtOH/EtOAc | A mild and preferred method for this transformation.[3][8][13] |
| Fe/HCl or Fe/AcOH | High selectivity for the nitro group. | EtOH/H₂O, AcOH | A classic, cost-effective, and reliable method.[8][10][11] |
| NaBH₄ | Reduces aldehydes, does not reduce nitro groups. | Methanol, Ethanol | Not suitable for the desired transformation.[5][6] |
| LiAlH₄ | Reduces both nitro and aldehyde groups. | Anhydrous Ether, THF | Not selective. Aromatic nitro compounds can also form azo products.[3] |
Q3: My reaction is producing a complex mixture of side products, or the desired product seems to be decomposing. What is happening and how can I prevent it?
A3: The formation of side products is often due to incomplete reduction or instability of the final product.
-
Incomplete Reduction Intermediates: The reduction of a nitro group is a stepwise process. If the reaction does not go to completion, intermediates such as hydroxylamines, nitroso, and azoxy compounds can be isolated as side products.[1][14] To mitigate this, ensure you are using a sufficient excess of the reducing agent and that the reaction is allowed to proceed to completion.
-
Product Instability and Self-Condensation: The target molecule, 2-fluoro-6-aminobenzaldehyde, is known to be unstable and can undergo self-condensation to form Schiff base polymers, especially under harsh conditions or during prolonged reaction times. This can result in the formation of an intractable sludge or a complex mixture of oligomers.
To address product instability:
-
Maintain a low reaction temperature if possible.
-
Minimize the reaction time.
-
Work up the reaction promptly upon completion.
-
Consider derivatizing the product in situ if it is to be used in a subsequent step.
Below is a diagram illustrating the reduction pathway and potential side reactions:
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-6-nitrobenzaldehyde Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of 2-Fluoro-6-nitrobenzaldehyde with active methylene compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Knoevenagel condensation of this compound?
A1: The optimal reaction temperature can vary depending on the specific active methylene compound, catalyst, and solvent used. Generally, the reaction can be performed from room temperature to gentle heating (40-80°C). For less reactive substrates or to increase the reaction rate, reflux temperatures may be employed. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific conditions, balancing reaction rate with the formation of impurities.
Q2: What are the common side reactions to consider when optimizing the temperature?
A2: The primary side reactions in a Knoevenagel condensation are Michael addition and self-condensation of the aldehyde.[1]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can react with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.
-
Self-Condensation: The aldehyde can react with itself, especially in the presence of a strong base. Using a weak base as a catalyst is generally preferred to minimize this.
Q3: How do the electron-withdrawing groups on this compound affect the reaction?
A3: The presence of two strong electron-withdrawing groups (fluoro and nitro) on the benzaldehyde ring activates the carbonyl group for nucleophilic attack by the carbanion of the active methylene compound. This should facilitate the reaction. However, the ortho-position of these groups can also introduce steric hindrance, which might affect the reaction rate and require optimization of the reaction conditions.
Q4: Which catalysts are recommended for this reaction?
A4: Weak bases are typically used to catalyze the Knoevenagel condensation to avoid self-condensation of the aldehyde. Commonly used catalysts include:
-
Piperidine
-
Ammonium acetate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
The choice of catalyst can influence the optimal reaction temperature and should be screened for best results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Temperature: The reaction may be too slow at room temperature or side reactions may be occurring at elevated temperatures. | Systematically screen a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) while monitoring the reaction by TLC. |
| Inactive Catalyst: The basic catalyst may be old or degraded. | Use a fresh bottle of the catalyst or purify the existing one. Consider trying an alternative weak base. | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | Try different solvents. Protic solvents like ethanol or aprotic polar solvents like DMF have been reported to be effective in similar reactions. | |
| Presence of Water: The condensation reaction produces water, which can inhibit the reaction equilibrium. | If heating, use a Dean-Stark trap to remove water azeotropically. Alternatively, add molecular sieves to the reaction mixture. | |
| Formation of Multiple Products (Visible on TLC) | Side Reactions at Elevated Temperatures: High temperatures can promote side reactions like Michael addition. | If multiple spots are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
| Catalyst Concentration Too High: Excess catalyst can sometimes lead to the formation of byproducts. | Reduce the amount of catalyst used. Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient. | |
| Reaction Stalls (Incomplete Conversion) | Equilibrium Reached: The reaction may have reached equilibrium without complete conversion of the starting material. | Gently heating the reaction mixture can help to drive the reaction to completion. If water is a byproduct, its removal can also shift the equilibrium. |
| Steric Hindrance: The ortho-substituents on the benzaldehyde may be slowing down the reaction. | Consider using a more active catalyst or a higher reaction temperature, while carefully monitoring for side product formation. |
Data Presentation
Disclaimer: The following data is based on the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde, a structurally similar compound, due to the lack of specific quantitative data for this compound in the searched literature. These values should be used as a starting point for optimization.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temperature | 2-4 | >90 |
| Ethyl Cyanoacetate | DABCO | Ethanol or Water | Room Temperature or gentle heating (e.g., 50°C) | - | - |
| Malonic Acid | Pyridine | Pyridine | Reflux | 2-4 | - |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to 40-60°C and continue to monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
This is a generalized protocol and may require optimization for this specific substrate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Ethanol or Water (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol or water.
-
Add DABCO (e.g., 0.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction by TLC.
-
After completion, if the product precipitates, collect it by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for optimizing reaction temperature.
References
how to avoid polymerization of 2-Fluoro-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Fluoro-6-nitrobenzaldehyde during their experiments.
Troubleshooting Guide
Issue: A solid, insoluble material has formed in my sample of this compound.
This is a likely indication of polymerization. The following steps can help you troubleshoot and prevent this issue in the future.
| Potential Cause | Recommended Action |
| Improper Storage | Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1] |
| Presence of Contaminants | Ensure all glassware is scrupulously clean and dry. Avoid contact with strong acids, bases, or metals which can catalyze polymerization. |
| Exposure to Air/Oxygen | Oxygen can initiate auto-oxidation, which may lead to polymerization. Handle the compound under an inert atmosphere whenever possible. |
| Elevated Temperatures | Avoid heating the compound for prolonged periods. If a reaction requires heat, use the lowest effective temperature and monitor for any changes in appearance. |
| Exposure to Light | Photochemical reactions can sometimes initiate polymerization. Protect the compound from light by using amber vials or wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent is critical and depends on the subsequent reaction. For general handling and storage in solution, anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are often suitable. It is crucial to use dry solvents, as water can potentially react with the aldehyde.
Q2: Are there any chemical inhibitors I can add to prevent polymerization?
Q3: My this compound has already started to polymerize. Can I purify it?
A3: Purification of the monomer from its polymer can be challenging. Depending on the extent of polymerization and the nature of the polymer, the following methods could be attempted:
-
Recrystallization: If the polymer is largely insoluble, you may be able to recrystallize the monomer from a suitable solvent system.
-
Column Chromatography: This can be effective for separating the monomer from oligomers and polymers.
-
Distillation: Although less common for solid aldehydes, vacuum distillation could be an option if the compound is thermally stable enough.
It is often more practical to prevent polymerization in the first place.
Q4: How can I detect the early stages of polymerization?
A4: Early detection can be difficult without analytical instrumentation. A slight increase in viscosity or the appearance of cloudiness or fine precipitates in a solution can be visual indicators. For more sensitive detection, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of new species, and Gel Permeation Chromatography (GPC) can detect the formation of higher molecular weight oligomers.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Upon receipt, immediately transfer the compound to a clean, dry, amber glass vial.
-
If the compound is to be stored for an extended period, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air.
-
Securely seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).
-
For long-term storage, place the vial in a refrigerator at 2-8°C.[1] For short-term storage, a cool, dark, and dry place away from heat and light sources is sufficient.[4]
-
Always allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
Protocol 2: Handling this compound for a Reaction
-
Before use, ensure all glassware is oven-dried or flame-dried to remove any residual moisture.
-
Set up the reaction apparatus under an inert atmosphere (argon or nitrogen). This can be achieved using a Schlenk line or a glovebox.
-
Weigh the required amount of this compound in a clean, dry container, preferably under an inert atmosphere.
-
Dissolve the aldehyde in an appropriate anhydrous solvent.
-
If the reaction requires heating, use a well-controlled heating mantle or oil bath and monitor the reaction closely for any signs of decomposition or polymerization.
-
Upon completion of the reaction, work up the mixture promptly. Avoid leaving the aldehyde in solution for extended periods, especially at elevated temperatures or in the presence of potential catalysts for polymerization.
Visualizing Polymerization Prevention
The following diagrams illustrate the logical workflow for preventing the polymerization of this compound and a simplified hypothetical polymerization pathway.
Caption: Workflow for proper storage and handling to prevent polymerization.
Caption: A simplified hypothetical pathway for the polymerization of this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-6-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-Fluoro-6-nitrobenzaldehyde.
Troubleshooting Guide
Catalyst deactivation is a common issue that can lead to incomplete reactions, low yields, and inconsistent results. This guide addresses specific problems you may encounter.
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Recommended Solution(s) |
| Catalyst Poisoning | The catalyst's active sites may be blocked by the substrate, product, or impurities. The nitrogen in the nitro group or the resulting amino group, as well as the fluorine atom, can have poisoning effects on some metal catalysts.[1][2] Consider using a more poison-resistant catalyst or increasing the catalyst loading. Pre-treating the starting material to remove impurities can also be beneficial. |
| Sintering (Thermal Degradation) | High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[3] Optimize the reaction temperature to the lowest effective level. If high temperatures are necessary, choose a catalyst with a more thermally stable support. |
| Fouling or Coking | Carbonaceous materials can deposit on the catalyst surface, blocking active sites and pores.[3][4] This is more common at higher temperatures and with certain solvents. Consider changing the solvent or adding additives that can reduce coke formation. A regeneration step involving controlled oxidation can sometimes remove these deposits.[5] |
| Poor Mass Transfer | In heterogeneous catalysis, inefficient stirring can limit the contact between the this compound, the hydrogen source (if applicable), and the catalyst. Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. |
| Low Quality or Old Catalyst | The catalyst may have lost activity due to improper storage or handling. Ensure you are using a fresh, high-quality catalyst from a reputable supplier. |
Issue 2: Poor Chemoselectivity (e.g., Dehalogenation)
| Potential Cause | Recommended Solution(s) |
| Catalyst Type | Some catalysts, like Palladium on carbon (Pd/C), are known to sometimes cause dehalogenation of aromatic halides, especially in the presence of a base.[6] Consider using a catalyst less prone to this side reaction, such as Raney Nickel, or catalysts with specific modifiers to enhance selectivity. |
| Reaction Conditions | Harsh reaction conditions (high temperature, high hydrogen pressure) can favor side reactions like dehalogenation. Optimize the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. |
| Hydrogen Source | The choice of hydrogen source in transfer hydrogenation can influence selectivity. Experiment with different hydrogen donors to find one that minimizes dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of the nitro group in this compound?
A1: The most common catalysts for the hydrogenation of aromatic nitro groups are Palladium on carbon (Pd/C) and Raney Nickel.[6] The choice between them often depends on the desired chemoselectivity, particularly concerning the potential for dehalogenation of the fluorine substituent.
Q2: How can I tell if my catalyst has been deactivated?
A2: Signs of catalyst deactivation include a noticeable decrease in the reaction rate, incomplete conversion of the starting material even with extended reaction times, and a change in the product distribution (e.g., an increase in side products).[7]
Q3: Can I reuse my catalyst for reactions with this compound?
A3: Catalyst reuse is often possible but depends on the extent and nature of the deactivation. For heterogeneous catalysts like Pd/C and Raney Nickel, you can typically recover the catalyst by filtration after the reaction. However, a gradual loss of activity with each cycle is common. A regeneration step may be necessary to restore activity.
Q4: What is a typical catalyst regeneration procedure?
A4: Regeneration procedures depend on the catalyst and the deactivation mechanism.
-
For fouling/coking: A controlled oxidation (calcination) at elevated temperatures can burn off carbonaceous deposits.[3][5]
-
For poisoning: A solvent wash may remove weakly adsorbed poisons. For more strongly bound poisons, a chemical treatment might be necessary. For instance, some deactivated Raney Nickel catalysts can be regenerated by treatment with an alkaline solution or under a hydrogen atmosphere at elevated temperatures.[8][9]
Q5: How do the ortho-fluoro and nitro groups in this compound affect the catalyst?
A5: The ortho-position of the nitro and fluoro groups can present steric hindrance, potentially affecting how the molecule adsorbs onto the catalyst surface. Electronically, the strong electron-withdrawing nature of both groups can influence the reactivity of the aromatic ring and the aldehyde, which may impact catalyst selectivity and stability. The ortho-nitro group can also act as an intramolecular nucleophile in certain reactions, which could lead to unexpected side products or catalyst interactions.[10]
Quantitative Data on Catalyst Performance and Deactivation
Table 1: Illustrative Catalyst Recycling Data for the Hydrogenation of a Substituted Nitroaromatic using 5% Pd/C
| Cycle Number | Conversion (%) | Yield of Aminobenzaldehyde (%) | Reaction Time (hours) |
| 1 (Fresh Catalyst) | >99 | 95 | 4 |
| 2 | >99 | 93 | 5 |
| 3 | 95 | 88 | 8 |
| 4 | 85 | 78 | 12 |
| 5 (After Regeneration*) | >99 | 92 | 4.5 |
*Regeneration was performed by washing the catalyst with ethanol followed by drying under vacuum.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound using Pd/C and a Hydrogen Balloon
Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and an ignition source. Handle with care in an inert atmosphere. Hydrogen gas is explosive. Ensure the reaction is carried out in a well-ventilated fume hood.
Materials:
-
This compound
-
10% Palladium on carbon (5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite for filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst under a stream of inert gas.
-
Add the solvent to the flask, ensuring the catalyst is fully wetted.
-
Dissolve the this compound in the solvent and add it to the reaction flask.
-
Seal the flask with a septum and purge the flask with the inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully purge the flask with an inert gas to remove the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite to dry out as it can be pyrophoric. Keep it wet with solvent.
-
Wash the Celite pad with additional solvent.
-
The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.
-
For catalyst recycling, the recovered Pd/C on Celite can be washed and reused, though some loss of activity should be expected.
Visualizations
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. papers.sim2.be [papers.sim2.be]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 2-Fluoro-6-nitrobenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactions involving this compound?
A1: Reactions with this compound, particularly nitration or other electrophilic aromatic substitutions, present several key hazards:
-
Exothermic Reactions: These reactions can release a significant amount of heat, leading to a rapid increase in temperature.
-
Thermal Runaway: If the heat generated is not effectively dissipated, it can lead to an uncontrolled reaction rate, a dangerous increase in pressure, and potentially an explosion. Aromatic nitro compounds are known for their potential to undergo autocatalytic decomposition at elevated temperatures.[1]
-
Hazardous Byproducts: Incomplete reactions or side reactions can produce toxic and corrosive gases, such as nitrogen oxides.
-
Corrosive Reagents: Many procedures involving this compound utilize strong acids (e.g., sulfuric acid, nitric acid) that are highly corrosive.
Q2: What are the critical process parameters to monitor and control when working with this compound?
A2: Careful control of the following parameters is crucial for safety and reaction success:
-
Temperature: Continuous monitoring of the internal reaction temperature is paramount.
-
Reagent Addition Rate: Slow, controlled addition of reagents, especially the nitrating agent, is essential to manage the rate of heat generation.
-
Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Concentration: The concentration of reactants can significantly impact the reaction rate and exotherm.
Q3: What are the recommended safety precautions for handling this compound and its reactions?
A3: Adherence to strict safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of hazardous vapors.
-
Emergency Preparedness: Ensure that an appropriate quenching agent and a cooling bath are readily accessible in case of a thermal runaway. An emergency plan should be in place.
-
Scale-Up Precautions: Do not scale up a reaction without a thorough understanding of its thermal hazards. A Process Hazard Analysis (PHA) is highly recommended before any significant scale-up.[1]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
| Potential Cause | Troubleshooting/Prevention Strategy |
| Reagent addition is too fast. | Immediately stop the addition of reagents. Add the limiting reagent dropwise or via a syringe pump to maintain a steady, controllable temperature. |
| Inadequate cooling. | Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, dry ice/acetone). Improve heat transfer by using a larger surface area vessel or a more efficient cooling system. |
| Poor agitation. | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. |
| Incorrect reaction concentration. | Consider diluting the reaction mixture with a suitable, inert solvent to act as a heat sink. |
Issue 2: Low Yield of Desired Product
| Potential Cause | Troubleshooting/Prevention Strategy |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). If the reaction has stalled, a slight, controlled increase in temperature may be necessary. |
| Side reactions due to high temperature. | Maintain the recommended reaction temperature. High temperatures can lead to the formation of byproducts. |
| Sub-optimal reagent stoichiometry. | Carefully check the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion, but this must be done with caution due to exothermic risks. |
| Degradation of product during workup. | Ensure the workup procedure is not exposing the product to harsh conditions (e.g., extreme pH, high temperatures) that could cause decomposition. |
Issue 3: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting/Prevention Strategy |
| Over-nitration (formation of dinitro compounds). | Use a milder nitrating agent or reduce the reaction time. Precise control over the stoichiometry of the nitrating agent is crucial. |
| Formation of positional isomers. | The directing effects of the fluoro and nitro groups will influence the position of substitution. Reaction temperature can also affect isomer distribution. Lower temperatures often favor the formation of specific isomers. |
| Oxidation of the aldehyde group. | If using strong oxidizing agents, consider using a milder reagent or protecting the aldehyde group before the reaction. |
Experimental Protocols
General Protocol for a Controlled Nitration Reaction
Disclaimer: This is a general guideline and must be adapted and thoroughly risk-assessed for your specific experimental setup and scale.
Materials:
-
This compound
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
-
Inert solvent (e.g., dichloromethane, if necessary)
-
Cooling bath (e.g., ice-salt mixture)
-
Quenching solution (e.g., ice-cold water)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet in a fume hood.
-
Cooling: Cool the flask containing this compound (and solvent, if used) to the desired reaction temperature (typically 0-5 °C) using the cooling bath.
-
Slow Addition: Slowly add the nitrating agent dropwise from the dropping funnel to the stirred solution. Crucially, monitor the internal temperature continuously and do not allow it to exceed the set point. The addition rate should be adjusted to maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC or another suitable method.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the reaction.
-
Workup: Proceed with the appropriate extraction and purification steps.
Mandatory Visualizations
Caption: A logical workflow for managing exothermic reactions.
Caption: A troubleshooting flowchart for common reaction issues.
References
Technical Support Center: Workup Procedures for 2-Fluoro-6-nitrobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-Fluoro-6-nitrobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
General Workup and Purification FAQ
Q1: What is a standard extraction procedure for reactions involving this compound derivatives?
A1: A typical workup involves quenching the reaction mixture, often with water or a saturated aqueous solution like ammonium chloride, followed by extraction with an organic solvent. Ethyl acetate is a common choice due to its ability to dissolve a wide range of organic compounds. The combined organic layers are then washed with water and brine to remove inorganic impurities and residual water. Finally, the organic layer is dried over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1][2]
Q2: My product is soluble in the aqueous layer. How can I improve extraction efficiency?
A2: If your product has significant water solubility, you can improve extraction by:
-
Salting out: Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.
-
Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume.
-
Continuous extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.
Q3: How do I remove common reaction byproducts like triphenylphosphine oxide (from Wittig reactions) or unreacted starting materials?
A3: Purification strategies depend on the properties of the impurities:
-
Triphenylphosphine oxide: This byproduct is often removed by column chromatography on silica gel. In some cases, precipitation by adding a non-polar solvent like hexanes to a more polar solution of the crude product can be effective.
-
Unreacted this compound: Unreacted starting material can typically be separated from the product by column chromatography.
-
Isomeric impurities: Positional isomers, if formed, can be challenging to separate. Careful column chromatography with an optimized solvent system or recrystallization may be required.[3]
Q4: What are the best practices for purifying the final product?
A4: The two most common purification techniques are:
-
Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.[1][3]
-
Recrystallization: This technique is effective for obtaining highly pure crystalline solids. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guides for Specific Reactions
Nucleophilic Aromatic Substitution (SNAr)
Reaction Overview: The fluorine atom in this compound is activated towards nucleophilic attack by the ortho-nitro group. Common nucleophiles include amines, alkoxides, and thiolates.
Experimental Protocol (General):
-
Dissolve this compound and the nucleophile (e.g., a primary or secondary amine) in a suitable solvent (e.g., DMF, THF, or acetonitrile).
-
Add a base (e.g., K₂CO₃, Et₃N) to facilitate the reaction.[1]
-
Stir the reaction at room temperature or heat as required, monitoring progress by TLC.
-
Upon completion, proceed with the workup.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time, low temperature, or weak base. | Increase the reaction time, cautiously raise the temperature, or consider using a stronger base. Ensure all reagents are pure and dry. |
| Formation of Side Products | The nucleophile may react with the aldehyde group. | Protect the aldehyde group as an acetal before the SNAr reaction, and deprotect it afterward. Alternatively, perform the reaction at a lower temperature to favor SNAr over aldehyde addition. |
| Difficulty in Product Isolation | The product may be highly polar and soluble in the aqueous phase. | After quenching with water, perform multiple extractions with ethyl acetate or another suitable organic solvent. A continuous extraction may be necessary for very polar products. |
| Persistent Impurities after Workup | Unreacted starting materials or byproducts from side reactions. | Purify the crude product using column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization can also be used if the product is a solid. |
Quantitative Data for a Representative SNAr Reaction:
| Nucleophile | Product | Solvent | Base | Temperature | Time | Yield | Purity |
| Secondary Amine | 2-(dialkylamino)-6-nitrobenzaldehyde | DMF | K₂CO₃ | 80 °C | 4 h | 85-95% | >98% |
| Phenol | 2-phenoxy-6-nitrobenzaldehyde | DMF | K₂CO₃ | 100 °C | 6 h | 70-85% | >97% |
| Thiophenol | 2-(phenylthio)-6-nitrobenzaldehyde | THF | NaH | rt | 2 h | 90-98% | >99% |
Note: These are typical values and may vary depending on the specific substrates and reaction conditions.
Reduction of the Nitro Group
Reaction Overview: The nitro group can be reduced to an amino group, yielding 2-fluoro-6-aminobenzaldehyde, a valuable building block for heterocycle synthesis. Common reducing agents include iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.
Experimental Protocol (Using Iron):
-
Suspend this compound and iron powder in a mixture of ethanol and dilute hydrochloric acid.[2]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature.
-
Proceed with the workup.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent or reaction time. | Add more iron powder and continue heating. Ensure the acidic conditions are maintained. |
| Product is Unstable | 2-aminobenzaldehydes can be prone to self-condensation or oxidation. | Work up the reaction promptly after completion. It is often recommended to use the product immediately in the next step without extensive purification or storage. |
| Filtration is Slow | Fine iron residues can clog the filter paper. | Filter the reaction mixture through a pad of Celite® to remove the iron salts and powder.[2] |
| Low Yield after Purification | The product may adhere to the silica gel during chromatography due to its basicity. | Pass the crude product through a short plug of silica gel instead of a full column. Alternatively, triethylamine can be added to the eluent (e.g., 1%) to reduce tailing and improve recovery. |
Quantitative Data for Nitro Group Reduction:
| Reducing Agent | Solvent | Acid/Catalyst | Temperature | Time | Yield | Purity |
| Fe | Ethanol/Water | HCl | Reflux | 1-2 h | 80-90% | >95% |
| SnCl₂·2H₂O | Ethyl Acetate | - | Reflux | 2-4 h | 75-85% | >95% |
| H₂ (1 atm) | Methanol | Pd/C | rt | 4-8 h | 90-99% | >99% |
Note: These are typical values and may vary depending on the specific reaction conditions.
Reductive Amination of the Aldehyde
Reaction Overview: The aldehyde group can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol (General):
-
Dissolve this compound and the amine in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a few drops of acetic acid to catalyze imine formation.
-
Add the reducing agent (e.g., NaBH₃CN) portion-wise.
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Stir the reaction at room temperature until complete (monitored by TLC).
-
Proceed with the workup.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | The amine is not nucleophilic enough, or the imine formation is slow. | Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the aldehyde. For weakly nucleophilic amines, pre-forming the imine by heating with the aldehyde before adding the reducing agent can improve yields. |
| Aldehyde is Reduced to an Alcohol | The reducing agent is too reactive and reduces the aldehyde before imine formation. | Use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde. Ensure the pH is slightly acidic to favor imine formation. |
| Difficulty Removing Excess Amine | The starting amine is volatile or has similar polarity to the product. | Use a resin-bound scavenger for the excess amine. Alternatively, perform an acidic wash during the workup to protonate the amine and extract it into the aqueous layer (if the product is not basic). |
| Emulsion Formation during Workup | The presence of both acidic and basic components can lead to emulsions. | Add brine to the aqueous layer to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
Quantitative Data for Reductive Amination:
| Amine | Reducing Agent | Solvent | Temperature | Time | Yield | Purity |
| Primary Aliphatic | NaBH(OAc)₃ | DCE | rt | 12-24 h | 70-90% | >97% |
| Secondary Cyclic | NaBH₃CN | Methanol | rt | 4-8 h | 80-95% | >98% |
| Aniline | NaBH(OAc)₃ | DCE | rt | 24 h | 60-80% | >95% |
Note: DCE = 1,2-dichloroethane. These are typical values and may vary.
References
Technical Support Center: 2-Fluoro-6-nitrobenzaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes during reactions involving 2-Fluoro-6-nitrobenzaldehyde.
Troubleshooting Guide: Unexpected Color Change
An unexpected color change in a reaction involving this compound can be indicative of several possible side reactions or the presence of impurities. This guide provides a systematic approach to identifying and resolving the issue.
Initial Observation: The reaction mixture develops a distinct color (e.g., yellow, orange, red, brown, or even dark purple/black) that is not characteristic of the starting material, expected product, or reaction solvent.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting/Resolution Steps |
| Formation of Azoxy or Azo Compounds | In the presence of a reducing agent (even a mild one) or under basic conditions, the nitro group of this compound can be partially reduced to nitroso and amino intermediates. These can then condense to form highly colored azoxy or azo compounds. | 1. Analyze Reaction Conditions: Scrutinize the reaction for any components that could act as a reducing agent. This includes certain solvents, reagents, or even metallic impurities from spatulas or reaction vessels. 2. Control pH: If the reaction is run under basic conditions, consider using a milder base or adding the base at a lower temperature to minimize side reactions. 3. Analytical Confirmation: Use techniques like UV-Vis spectroscopy to check for new absorbance bands in the visible region. LC-MS can be used to identify the mass of potential colored byproducts. |
| Side Reactions with Amines | When reacting this compound with primary or secondary amines (a common step in quinazoline synthesis), side reactions can occur. These can include the formation of colored charge-transfer complexes or imine derivatives that can polymerize or degrade into colored materials. | 1. Optimize Reaction Stoichiometry: Ensure the molar ratio of the amine to the aldehyde is optimized. An excess of the amine can sometimes lead to side reactions. 2. Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of side reactions. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine or other reaction components, which can lead to colored impurities. |
| Degradation of Starting Material or Product | This compound or the desired product may be unstable under the reaction conditions (e.g., high temperature, strong acid/base, prolonged reaction times), leading to the formation of colored degradation products. | 1. Check Purity of Starting Material: Use a fresh, high-purity batch of this compound. Impurities can act as catalysts for degradation. Confirm purity by techniques like NMR or melting point. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reaction or degradation of the product. 3. Stability Test: Run a control experiment with the starting material under the reaction conditions (without other reagents) to check for its stability. |
| Formation of Phenolic Impurities | Under strongly basic conditions, the fluorine atom, activated by the ortho-nitro group, can be susceptible to nucleophilic aromatic substitution by hydroxide ions (if water is present), leading to the formation of a nitrophenolic compound. Nitrophenols are often colored, especially in their deprotonated (phenoxide) form. | 1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if a strong base is used. Use dry solvents and reagents. 2. Choice of Base: If possible, use a non-nucleophilic base. 3. Analytical Detection: The formation of phenolic byproducts can be detected by IR spectroscopy (broad O-H stretch) or by a change in polarity on TLC. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Quinazoline Derivative
This protocol describes a general method for the synthesis of a quinazoline derivative from this compound and a primary amine, which is a common reaction where color changes might be observed.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
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Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or EtOH).
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Reagent Addition: Add the primary amine (1.0-1.2 eq) to the solution.
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Base Addition (if required): If the reaction requires a base, add a suitable base (e.g., K2CO3, Et3N) (1.5-2.0 eq).
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Reduction Step: Add a reducing agent (e.g., Sodium dithionite, Iron powder in acetic acid). This is a critical step where colored intermediates can form.
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Reaction Monitoring: Stir the reaction at the appropriate temperature (can range from room temperature to reflux) and monitor its progress by TLC or LC-MS.
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Work-up: Upon completion, quench the reaction, extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a pure solution of this compound?
A pure solution of this compound in a colorless organic solvent is typically colorless to pale yellow. The nitro group can impart a slight yellow color to aromatic compounds.
Q2: My reaction turned dark red/brown immediately after adding a base. What is the likely cause?
A rapid color change upon the addition of a base often suggests the deprotonation of a component to form a colored anion or the initiation of a rapid condensation or polymerization reaction. In the context of this compound, this could be due to the formation of a colored charge-transfer complex or the promotion of self-condensation reactions. Consider adding the base at a lower temperature or using a weaker, non-nucleophilic base.
Q3: Can impurities in my this compound starting material cause a color change?
Yes, impurities can be a significant source of unexpected color. Potential impurities from the synthesis of this compound could include other nitro-isomers or phenolic compounds, which can be colored or react to form colored byproducts. It is crucial to use a high-purity starting material.
Q4: How can I identify the colored byproduct in my reaction mixture?
The first step is to attempt to isolate the colored impurity, if possible, by chromatography. Then, use analytical techniques to identify its structure.
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UV-Vis Spectroscopy: This can confirm that the byproduct absorbs in the visible region and can give clues about the nature of the chromophore.
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LC-MS: This will provide the molecular weight of the impurity, which is a critical piece of information for proposing a structure.
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NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR will be invaluable for structure elucidation.
Q5: Is the fluorine atom on this compound reactive?
Yes, the fluorine atom is activated towards nucleophilic aromatic substitution by the presence of the ortho-nitro group. Strong nucleophiles can displace the fluoride ion. This is a key reaction in the synthesis of certain heterocyclic compounds.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the intended reaction pathway for quinazoline synthesis and a potential side reaction pathway that could lead to colored byproducts.
Caption: Intended reaction pathway for quinazoline synthesis.
Caption: Potential side reaction leading to colored byproducts.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the cause of the unexpected color change.
Caption: Systematic workflow for troubleshooting color changes.
Technical Support Center: Refining Crystallization of 2-Fluoro-6-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization method for 2-Fluoro-6-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the crystallization of this compound, offering step-by-step solutions.
Q1: My this compound product will not crystallize from solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue that can be resolved by addressing solvent choice and concentration.
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Problem: The solvent may be too good at dissolving the compound, even at low temperatures.
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Solution 1: Reduce Solvent Volume. If you have used too much solvent, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
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Solution 2: Induce Crystallization.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
-
Solution 3: Add an Anti-Solvent. If your compound is highly soluble in the current solvent, you can add a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then heat gently until it clears before allowing it to cool slowly. A common solvent/anti-solvent pair for polar compounds is ethanol/water.[2]
Q2: The crystals of this compound formed too quickly and appear as a fine powder or an amorphous solid. How can I obtain larger, purer crystals?
A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1]
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Problem: The solution is likely supersaturated, causing the compound to precipitate out of solution rapidly rather than forming well-ordered crystals.
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Solution 1: Slow Down the Cooling Process. An ideal crystallization allows crystals to form over a period of 5 to 20 minutes.[1]
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Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by placing it on a few paper towels or a cork ring.[1]
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Once at room temperature, you can then move the flask to an ice bath to maximize yield.
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-
Solution 2: Use More Solvent. While using the minimum amount of hot solvent is a general guideline, adding a slight excess (1-2 mL for every 100 mg of solid) can prevent premature and rapid crystallization.[1]
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Solution 3: Re-dissolve and Cool Slowly. If a powder has already formed, reheat the solution until the solid redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool more slowly.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several ways to optimize the recovery of your purified product.
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Problem: A significant amount of the compound may remain dissolved in the mother liquor (the solvent after filtration).[1]
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Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will lead to a lower yield.
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Solution 2: Ensure Complete Cooling. Cool the solution in an ice bath for at least 15-20 minutes before filtration to maximize the amount of product that crystallizes out of solution.
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Solution 3: Minimize Transfers. Each transfer of the solution or crystals can result in some loss of material. Plan your procedure to minimize the number of transfers.
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Solution 4: Recover a Second Crop of Crystals. The mother liquor can be concentrated by heating to remove some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
Q4: My recrystallized this compound is discolored. How can I remove colored impurities?
A4: Colored impurities can often be effectively removed using activated charcoal.
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Problem: High molecular weight, colored impurities are present in the crude product.
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Solution: Use Activated Charcoal (Norit).
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Dissolve the crude product in the hot recrystallization solvent.
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Allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient).
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Heat the mixture back to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
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Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
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Allow the filtrate to cool and crystallize as usual.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given its polar nature due to the nitro and aldehyde groups, polar solvents are a good starting point. Common choices for similar aromatic compounds include:
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Single Solvents: Ethanol, methanol, isopropanol, acetone, or ethyl acetate.[3][4]
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Mixed Solvents: Ethanol/water, acetone/water, or toluene/petroleum ether.[2][5]
A systematic approach to solvent selection is recommended, starting with small-scale tests to determine solubility at room temperature and at the solvent's boiling point.[2]
Q2: How do the fluoro and nitro groups affect the crystallization of this compound?
A2: The presence of both a fluorine atom and a nitro group, which are strong electron-withdrawing groups, influences the molecule's polarity and intermolecular interactions. This can affect its solubility in various solvents and its crystal packing. While specific studies on this exact molecule's crystallization behavior are not abundant, the high polarity suggests that polar solvents will be more effective for dissolution.
Q3: What is the expected melting point of pure this compound?
A3: While the boiling point is reported as 62-64 °C, a precise melting point is not consistently reported across all sources. It is crucial to determine the melting point of your recrystallized product and compare it to a reliable reference or the starting material. A sharp melting point range close to the literature value is a good indicator of purity.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information for the related compound, 2-nitrobenzaldehyde, to guide solvent selection. Researchers should perform their own solubility tests to obtain quantitative data for their specific experimental conditions.
| Solvent | Temperature | Solubility of 2-Nitrobenzaldehyde | Reference |
| Water | 25 °C | 0.002 g / 100 g | [6] |
| Water | 66.9 °C | 0.6951 g / 100 g | [6] |
| Acetone | - | Very Soluble | [6] |
| Benzene | - | Very Soluble | [6] |
| Diethyl Ether | - | Very Soluble | [6] |
| Ethanol | - | Very Soluble | [6] |
| Chloroform | - | Sparingly Soluble | [6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound using a single solvent.
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Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This protocol is useful when no single solvent provides the desired solubility characteristics. A common example is an ethanol/water mixture.
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Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (persistent turbidity).
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Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization problems.
Caption: The relationship between key experimental parameters and final product quality in crystallization.
References
Technical Support Center: Navigating Steric Hindrance from the Ortho-Fluoro Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance from ortho-fluoro substituents in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why does an ortho-fluoro group introduce significant steric challenges despite its small size?
A1: While the fluorine atom has a relatively small van der Waals radius (1.47 Å), its high electronegativity and the rigidity of the C-F bond contribute to a significant steric barrier. This "ortho-fluoro effect" can hinder the approach of reagents to the adjacent reaction center, slowing down reaction rates and impacting yields. The effect is a combination of steric bulk and electronic repulsion between the lone pairs of the fluorine and the incoming nucleophile or catalyst.
Q2: How does the ortho-fluoro group influence the electronic properties of the reaction center?
A2: The ortho-fluoro group is strongly electron-withdrawing via the inductive effect, which can decrease the nucleophilicity of adjacent functional groups (e.g., anilines) or increase the acidity of nearby protons. This electronic perturbation, combined with steric hindrance, often necessitates modification of standard reaction protocols. In some cases, such as C-H activation, the ortho-fluoro group can act as a directing group, enhancing reactivity at a specific position.[1][2][3]
Q3: In which common reactions is steric hindrance from an ortho-fluoro group a major concern?
A3: Steric hindrance from an ortho-fluoro group is a common challenge in several critical transformations, including:
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Suzuki-Miyaura Cross-Coupling: Difficulty in the oxidative addition and reductive elimination steps of the catalytic cycle.
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Buchwald-Hartwig Amination: Reduced nucleophilicity of ortho-fluoroanilines and steric hindrance around the C-N bond formation site.
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Amide Bond Formation: Hindered approach of the amine to the activated carboxylic acid derivative.
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Nucleophilic Aromatic Substitution (SNAc): While electronically activated, the ortho-fluoro group can sterically shield the carbon from nucleophilic attack.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling of an Ortho-Fluoroaryl Halide
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition of less reactive aryl chlorides and overcome steric hindrance.[4] 2. Catalyst Precursor: Use a well-defined Pd(0) source or a precatalyst that readily forms the active Pd(0) species. |
| Difficult Transmetalation | 1. Base Selection: A stronger base such as K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step with hindered substrates.[4] 2. Solvent System: A polar aprotic solvent like 1,4-dioxane with a small amount of water can be effective. Anhydrous conditions with a non-aqueous base may also be beneficial. |
| Slow Reductive Elimination | 1. Increase Temperature: Higher reaction temperatures can promote the final reductive elimination step. 2. Ligand Choice: The choice of a bulky ligand is crucial here as well, as it can accelerate the reductive elimination. |
| Boronic Acid Decomposition | 1. Fresh Reagents: Ensure the boronic acid is fresh and has not undergone significant protodeboronation. 2. Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly under the reaction conditions. |
The following table presents a comparison of catalysts and ligands for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with a substituted phenylboronic acid.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
| 1 | PdCl₂ | PPh₃ | K₂CO₃ | 7 | [5] |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 | [5] |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 | [5] |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | 52 | [5] |
| 5 | Pd₂(dba)₃ | L1* | K₂CO₃ | 85 | [5] |
| 6 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 | [5] |
*L1: 4-(2-(diphenylphosphino)phenyl)morpholine
Issue 2: Poor Conversion in Buchwald-Hartwig Amination with an Ortho-Fluoroaniline
| Potential Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of Aniline | 1. Stronger Base: Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄ to ensure complete deprotonation of the weakly nucleophilic aniline. 2. Higher Temperature: Increasing the reaction temperature can overcome the activation energy barrier. |
| Steric Hindrance at the Catalyst | 1. Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands create a more open coordination sphere around the palladium center, accommodating hindered substrates.[6] 2. Precatalyst: Use a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) for more consistent and higher yields. |
| Catalyst Deactivation | 1. Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. 2. Solvent Choice: Toluene and 1,4-dioxane are commonly used and effective solvents.[7] |
This table compares the performance of different ligands in the amination of 4-bromotoluene with morpholine. While not an ortho-fluoro example, it illustrates the significant impact of ligand choice on yield.
| Ligand | Yield (%) | Reference |
| JohnPhos | 99 | [8] |
| DavePhos | 72 | [8] |
| tBuXPhos | 99 | [8] |
| XPhos | 99 | [8] |
| SPhos | 99 | [8] |
| RuPhos | 99 | [8] |
Issue 3: Failed Amide Coupling with an Ortho-Fluorobenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance at the Carbonyl Carbon | 1. Acyl Fluoride Intermediate: Convert the carboxylic acid to an acyl fluoride in situ. The small size of the fluoride leaving group minimizes steric hindrance during the nucleophilic attack by the amine. Reagents like BTFFH can be used for this purpose.[9] 2. Less Hindered Coupling Reagents: Use coupling reagents that generate less bulky activated intermediates. |
| Ineffective Carboxylic Acid Activation | 1. More Powerful Coupling Reagents: Switch to uronium/aminium salt-based reagents like HATU or HCTU, which are known for their high efficiency, even with challenging substrates.[10] 2. Optimize Additives: If using a carbodiimide like EDC, ensure the presence of an additive such as HOBt or Oxyma to form a more reactive activated ester and suppress side reactions. |
| Low Nucleophilicity of the Amine | 1. Elevated Temperature: For electron-deficient or sterically hindered amines, increasing the reaction temperature may be necessary. 2. Base Selection: Use a non-nucleophilic base like DIEA to scavenge the acid produced during the reaction without competing with the amine nucleophile. |
This table summarizes the yields for the amide coupling of 2-fluoro-5-formylbenzoic acid with various amines using different coupling reagents.[11]
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 85 |
| 4-Methoxybenzylamine | HATU | DIEA | DMF | 92 |
| Cyclopropylamine | HATU | DIEA | DMF | 88 |
| Morpholine | EDC/HOBt | DIEA | DCM | 75 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Ortho-Fluoroaryl Bromide
This protocol describes a general procedure for the coupling of 2-bromo-1-fluorobenzene with a sterically hindered boronic acid.
Materials:
-
2-Bromo-1-fluorobenzene (1.0 equiv)
-
Sterically hindered arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1-fluorobenzene, the arylboronic acid, and K₃PO₄.
-
Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane to water) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Ortho-Fluoroaniline
This protocol provides a general method for the coupling of 2,6-difluoroaniline with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
2,6-Difluoroaniline (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the aryl bromide, XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried reaction vial with a stir bar.
-
Seal the vial, remove it from the glovebox, and add anhydrous toluene and 2,6-difluoroaniline via syringe under an argon atmosphere.
-
Place the vial in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 3: Amide Coupling via an Acyl Fluoride Intermediate
This protocol is effective for coupling ortho-fluorobenzoic acid with a sterically hindered or electron-deficient amine.[9]
Materials:
-
2-Fluorobenzoic acid (1.0 equiv)
-
Hindered amine (1.1 equiv)
-
BTFFH (1.2 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of 2-fluorobenzoic acid in anhydrous DMF, add BTFFH and stir at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Add the hindered amine to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Amide bond formation via an acyl fluoride intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Fluoro-6-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 2-Fluoro-6-nitrobenzaldehyde is a critical parameter that directly influences reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of several analytical techniques for assessing the purity of this compound, complete with experimental data, detailed methodologies, and workflow visualizations to aid in method selection.
The primary analytical methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Additionally, Fourier-Transform Infrared (FTIR) Spectroscopy is presented as a valuable tool for qualitative analysis and impurity identification.
Comparison of Key Analytical Methodologies
The selection of an appropriate analytical technique depends on various factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the analytical objective, such as routine quality control versus structural elucidation of unknown impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against an internal standard. | Measures the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation. |
| Primary Use | Purity and impurity profiling for non-volatile and thermally labile compounds. | Purity and impurity profiling for volatile and semi-volatile compounds; identification of unknown impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. | Determination of absolute purity for highly pure crystalline solids. |
| Specificity | High, especially with a Diode Array Detector (DAD) for spectral confirmation. | Very high, as it provides mass fragmentation patterns for structural information. | Very high, provides detailed structural information that can differentiate isomers. | Moderate; assumes impurities are soluble in the melt and insoluble in the solid. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds. | Very high, especially in Selected Ion Monitoring (SIM) mode. | Moderate; requires a higher sample concentration compared to chromatographic methods. | Lower sensitivity compared to chromatographic methods; best for purity >98%.[1] |
| Linearity (r²) | Typically > 0.999 | Typically > 0.999 | Not applicable in the same way as chromatography; linearity is inherent. | Not applicable. |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg to ng range | ~0.1% | ~0.1-0.5 mol% |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | pg to ng range | ~0.3% | ~0.5-1.0 mol% |
| Accuracy (Recovery) | Typically 98-102% | Typically 90-110% | Highly accurate, often within ±1% of the true value. | Can be highly accurate for ideal samples. |
| Precision (%RSD) | < 2% | < 5% | < 1% | Varies, can be < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the purity assessment of this compound, capable of separating the main component from non-volatile impurities and isomers.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Vortex to ensure homogeneity.
-
If necessary, dilute further to be within the linear range of the instrument.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[2][3][4]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe suitable for ¹H NMR.
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest).
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of highly crystalline organic compounds by measuring the depression of the melting point.[5][6]
Instrumentation and Conditions:
-
DSC Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Temperature Range: From a temperature well below the expected melting point to a temperature where the entire sample has melted.
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline this compound sample into a tared aluminum pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted. Most modern DSC software has a built-in function for automated purity calculations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups present in the sample and potential impurities.[7][8][9]
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of unexpected absorption bands may indicate the presence of impurities with different functional groups (e.g., -OH band from residual starting material if applicable, or a -COOH band from an oxidation product).
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described analytical methods.
Caption: General workflow for purity assessment.
Caption: Logic for selecting an analytical method.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Conclusion and Recommendations
The choice of analytical method for the purity assessment of this compound is contingent on the specific analytical goal.
-
For routine quality control and impurity profiling , HPLC is the recommended method due to its robustness, high precision, and ability to separate a wide range of non-volatile impurities.[10][11]
-
For the identification of unknown volatile or semi-volatile impurities , GC-MS is unparalleled due to its high separation efficiency and the structural information provided by mass spectrometry.[10][12]
-
For the determination of absolute purity , particularly for qualifying reference standards, qNMR is the gold standard as it is a primary ratio method that does not require an analyte-specific standard.[2][13]
-
DSC serves as a valuable orthogonal technique for determining the absolute purity of highly crystalline materials and can be a rapid screening tool for purity assessment.[14]
-
FTIR is best utilized as a rapid, qualitative identity check and for detecting the presence of impurities with different functional groups.
In a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, HPLC may be used for routine purity testing, while GC-MS and qNMR are used for impurity identification and the certification of reference materials, respectively. This multi-faceted approach ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 8. mt.com [mt.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. thermalsupport.com [thermalsupport.com]
A Comparative Study of Ortho-Substituted Nitrobenzaldehydes for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Reactivity, and Synthetic Applications
Ortho-substituted nitrobenzaldehydes are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide array of valuable molecules, from pharmaceuticals and agrochemicals to dyes and materials. The strategic placement of a nitro group at the ortho position to the aldehyde functionality imparts unique electronic and steric characteristics, profoundly influencing the reactivity and properties of the molecule. This guide provides a comprehensive comparative analysis of various ortho-substituted nitrobenzaldehydes, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The nature and position of substituents on the benzene ring significantly impact the physicochemical properties of ortho-substituted nitrobenzaldehydes. These properties, including melting point, boiling point, and solubility, are crucial for designing reaction conditions, purification strategies, and formulation development. The following table summarizes the key physicochemical data for a selection of ortho-substituted nitrobenzaldehydes.
| Compound | Substituent(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Nitrobenzaldehyde | - | C₇H₅NO₃ | 151.12 | 42-44[1] | 153 (at 23 mmHg)[1] | Soluble in ethanol, ether, benzene; slightly soluble in water[2] |
| 2-Chloro-3-nitrobenzaldehyde | 3-Cl | C₇H₄ClNO₃ | 185.56 | 58-60 | 293.5 (Predicted)[3] | No data available |
| 2-Chloro-4-nitrobenzaldehyde | 4-Cl | C₇H₄ClNO₃ | 185.57 | 74 | 140-145 (at 16 Torr)[4] | Soluble in ligroine, water[4] |
| 2-Chloro-5-nitrobenzaldehyde | 5-Cl | C₇H₄ClNO₃ | 185.56 | 78-81 | No data available | No data available |
| 2-Chloro-6-nitrobenzaldehyde | 6-Cl | C₇H₄ClNO₃ | 185.56 | 68-70 | No data available | No data available |
| 2-Methoxy-3-nitrobenzaldehyde | 3-OCH₃ | C₈H₇NO₄ | 181.15 | 97-101 | 344.2 (Predicted)[5] | Soluble in organic solvents; slightly soluble in water[6] |
| 2-Methoxy-4-nitrobenzaldehyde | 4-OCH₃ | C₈H₇NO₄ | 181.15 | 120-124[7] | 354.7 (Predicted)[8] | Soluble in organic solvents[7] |
| 2-Methoxy-5-nitrobenzaldehyde | 5-OCH₃ | C₈H₇NO₄ | 181.15 | 89-92[9] | 336.7 (Predicted)[9] | Very soluble in Dimethylformamide[10] |
| 2-Methoxy-6-nitrobenzaldehyde | 6-OCH₃ | C₈H₇NO₄ | 181.15 | 95-97 | No data available | No data available |
| 2-Methyl-3-nitrobenzaldehyde | 3-CH₃ | C₈H₇NO₃ | 165.15 | 45-47 | 274.6[11] | No data available |
| 2-Methyl-4-nitrobenzaldehyde | 4-CH₃ | C₈H₇NO₃ | 165.15 | 69-70 | 321.1 | No data available |
| 2-Methyl-5-nitrobenzaldehyde | 5-CH₃ | C₈H₇NO₃ | 165.15 | 53-57[12] | 114 (at 0.2 mmHg)[13] | No data available |
| 2-Methyl-6-nitrobenzaldehyde | 6-CH₃ | C₈H₇NO₃ | 165.15 | 35-37 | No data available | No data available |
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation and purity assessment of organic compounds. The following table presents key spectroscopic data for selected ortho-substituted nitrobenzaldehydes.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Nitrobenzaldehyde | 10.42 (s, 1H, CHO), 8.12 (d, 1H), 7.96 (d, 1H), 7.81 (t, 1H), 7.78 (t, 1H) | 189.5, 153.0, 134.0, 131.5, 130.0, 128.5, 124.5 | ~1700 (C=O), ~1530 (NO₂ asym), ~1350 (NO₂ sym)[14] |
| 2-Chloro-5-nitrobenzaldehyde | 10.50 (s, 1H, CHO), 8.74 (d, J=2.8 Hz, 1H), 8.39 (dd, J=8.8, 2.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H)[15] | Data not fully assigned, but aldehydic carbon >180 ppm and aromatic carbons 120-150 ppm are expected.[14] | ~1700 (C=O), ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~740 (C-Cl)[14] |
| 2-Methoxy-5-nitrobenzaldehyde | 10.45 (s, 1H), 8.70 (d, J = 2.9Hz, 1H), 8.45 (dd, J = 8.8, 2.9Hz, 1H), 7.14 (d, J = 8.8Hz, 1H), 4.08 (s, 3H)[9] | No data available | No data available |
| 2-Methylbenzaldehyde | 10.25 (s, 1H), 7.85 (d, 1H), 7.55 (t, 1H), 7.40 (t, 1H), 7.34 (d, 1H), 2.61 (s, 3H) | 193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0[16] | No data available |
| 2-Methoxybenzaldehyde | 10.42 (s, 1H), 7.85 (dd, 1H), 7.58 (t, 1H), 7.08 (t, 1H), 7.02 (d, 1H), 3.89 (s, 3H) | 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8[16] | No data available |
Reactivity and Performance in Key Synthetic Reactions
The presence of the electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the steric hindrance imposed by the bulky ortho-nitro group can sometimes counteract this electronic effect, leading to nuanced reactivity profiles.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. Ortho-substituted nitrobenzaldehydes readily undergo this reaction. The electron-withdrawing nature of the nitro group facilitates the reaction with phosphorus ylides.
Perkin Reaction
The Perkin reaction provides a route to α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides. The increased electrophilicity of the carbonyl carbon in ortho-nitrobenzaldehydes is expected to favor this condensation reaction.
Role in Biological Systems: Induction of Apoptosis
Recent research has highlighted the potential of nitrobenzaldehyde derivatives in cancer therapy. Certain nitroaromatic compounds can act as "caged" signaling molecules. For instance, ortho-nitrobenzaldehyde can function as a photolabile protecting group for protons (H⁺). Upon irradiation with UV light, it releases a proton, leading to intracellular acidification. This decrease in intracellular pH can trigger the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for eliminating damaged or cancerous cells.
The released proton disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.
Caption: Intracellular acidification-induced apoptosis pathway.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the Wittig and Perkin reactions using an ortho-substituted nitrobenzaldehyde.
Wittig Reaction of 2-Nitrobenzaldehyde
This protocol describes the synthesis of methyl (2E)-3-(2-nitrophenyl)acrylate from 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene)acetate.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Powdered silica gel
-
Ethyl acetate
-
Hexane
-
Reaction tube
-
Microwave oven
-
Column chromatography setup
-
Rotary evaporator
Procedure:
-
In a reaction tube, thoroughly mix 0.084 g (0.56 mmol) of 2-nitrobenzaldehyde powder with 0.174 g (0.522 mmol) of methyl (triphenylphosphoranylidene)acetate and 0.108 g of powdered silica gel.
-
Heat the mixture in a microwave oven at 40% power for 2 minutes.
-
After irradiation, allow the resulting gel to cool to room temperature and then grind it into a powder.
-
Purify the crude product by column chromatography on silica gel using a 50:50 mixture of ethyl acetate and hexane as the eluent.
-
Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the pure methyl (2E)-3-(2-nitrophenyl)acrylate.
References
- 1. benchchem.com [benchchem.com]
- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Methoxy-2-nitrobenzaldehyde CAS#: 53055-05-3 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-メトキシ-4-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-METHOXY-4-NITROBENZALDEHYDE CAS#: 136507-15-8 [m.chemicalbook.com]
- 9. 2-METHOXY-5-NITROBENZALDEHYDE CAS#: 25016-02-8 [amp.chemicalbook.com]
- 10. 2-METHOXY-5-NITROBENZALDEHYDE | 25016-02-8 [amp.chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. 16634-91-6 CAS MSDS (2-Methyl-5-nitrobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 2-Methyl-5-nitrobenzaldehyde CAS#: 16634-91-6 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
Validating the Structure of 2-Fluoro-6-nitrobenzaldehyde Derivatives: A Comparative Guide to X-ray Crystallography
Comparative Crystallographic Data
The table below presents crystallographic data for a representative Schiff base derivative of the related 2-nitrobenzaldehyde. This data provides a clear example of the parameters used to define a crystal structure and allows for a foundational comparison. In a typical study of derivatives, this table would be expanded to include data for multiple compounds, allowing for the analysis of substituent effects on the crystal packing and molecular conformation.
| Parameter | (2-nitrobenzyl)glycine | Derivative 2 (Hypothetical) | Derivative 3 (Hypothetical) |
| Chemical Formula | C9H10N2O4 | - | - |
| Formula Weight | 210.19 | - | - |
| Crystal System | Monoclinic | - | - |
| Space Group | P21/c | - | - |
| a (Å) | 12.215(8) | - | - |
| b (Å) | 8.096(5) | - | - |
| c (Å) | 10.608(7) | - | - |
| α (°) | 90 | - | - |
| β (°) | 115.324(7) | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 946.5(11) | - | - |
| Z | 4 | - | - |
| Temperature (K) | 293(2) | - | - |
| Radiation type | Mo Kα | - | - |
| Wavelength (Å) | 0.71073 | - | - |
| Final R indices | R1 = 0.0485, wR2 = 0.1254 | - | - |
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to the final validated structure. The diagram below illustrates the key stages of this process.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocols
The following sections detail the typical methodologies employed in the structural determination of organic compounds like this compound derivatives.
Synthesis and Purification
The derivatives of this compound, such as Schiff bases or hydrazones, are synthesized according to established organic chemistry protocols. For instance, a Schiff base can be prepared by the condensation reaction of this compound with a primary amine in a suitable solvent like ethanol. The resulting product is then purified to high homogeneity, typically by recrystallization from an appropriate solvent system or by column chromatography, to remove any impurities that might hinder the growth of high-quality single crystals.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step. Common techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffraction pattern is recorded as a set of reflections, whose intensities and positions are processed to determine the unit cell parameters and the space group.
The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by a least-squares minimization process, which adjusts the atomic coordinates and thermal parameters to best fit the experimental diffraction data. Finally, the refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic integrity.
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 2-Fluoro-6-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development for the analysis of 2-Fluoro-6-nitrobenzaldehyde, a crucial intermediate in various synthetic pathways. We will explore a proposed HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols to support your analytical endeavors.
The analysis of aldehydes like this compound can be challenging due to their reactivity and potential for volatility. While no standardized HPLC method currently exists for this specific compound, established methodologies for similar aromatic aldehydes provide a robust framework for method development. This guide will leverage these existing principles to propose a reliable HPLC method and contrast it with other analytical approaches.
At a Glance: Comparing Analytical Techniques
A critical step in method development is selecting the most appropriate analytical technique. Here, we compare a proposed HPLC method with Gas Chromatography (GC), a common alternative for aldehyde analysis.
| Feature | Proposed HPLC Method | Gas Chromatography (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Derivatization | Often required (e.g., with DNPH) to enhance UV detection and stability. | Can often be analyzed directly, but derivatization can improve peak shape and thermal stability. |
| Instrumentation | HPLC system with UV or Diode Array Detector (DAD). | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Sensitivity | Good, can be enhanced by derivatization and detector choice. | Excellent, especially with a Mass Spectrometer (MS) detector. |
| Selectivity | High, can be tuned by adjusting mobile phase and stationary phase. | Very high, particularly with MS detection providing mass information. |
| Typical Run Time | 10-30 minutes. | 5-20 minutes. |
Visualizing the Workflow: HPLC Method Development
The development of a robust HPLC method follows a logical progression of steps, from initial feasibility to final validation.
Caption: A logical workflow for HPLC method development.
Proposed HPLC Method: A Detailed Protocol
This protocol outlines a starting point for the HPLC analysis of this compound, incorporating a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone. This approach is widely used for aldehyde quantification.[1][2]
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
2. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
-
DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric acid).
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to an appropriate concentration.
3. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of the DNPH derivatizing solution.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Start with a higher percentage of A, and gradually increase B (e.g., 0-5 min: 60% B; 5-15 min: 60-90% B; 15-20 min: 90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 360 nm (the maximum absorbance for DNPH derivatives)[2] |
| Injection Volume | 10 µL |
Alternative Analytical Approaches
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds.[3] this compound, being a relatively small molecule, is amenable to GC analysis.
Experimental Protocol (Conceptual):
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure vaporization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to separate the analyte from other components (e.g., start at 100 °C, ramp to 280 °C).
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Workflow for Alternative Analysis: GC-MS
The workflow for a GC-MS analysis is generally more direct than HPLC with derivatization.
References
comparing the efficacy of catalysts for 2-Fluoro-6-nitrobenzaldehyde reactions
For researchers and professionals in drug development and organic synthesis, the choice of catalyst is critical for optimizing reactions involving 2-Fluoro-6-nitrobenzaldehyde. This guide provides an objective comparison of the efficacy of various catalysts for two primary transformations of this substrate: the reduction of the nitro group and the Knoevenagel condensation of the aldehyde group. The information presented is supported by available experimental data to facilitate catalyst selection and methods development.
Catalytic Hydrogenation: Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group is a key transformation in the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group without affecting the aldehyde or the fluorine substituent. Several catalysts are commonly employed for this purpose.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
| Palladium on Carbon (Pd/C) | H₂ gas or Transfer Hydrogenation | Various (e.g., Ethanol, Water) | Room Temperature | Varies | High | Generally Good |
| Raney Nickel | H₂ gas or Hydrazine Hydrate | Methanol | Reflux | Varies | Good | Good |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Various | Room Temperature | Varies | High | Good |
| Iridium Clusters | H₂ gas | Not Specified | Not Specified | Varies | High | High towards 2-aminobenzaldehyde |
Experimental Protocols: Catalytic Hydrogenation
General Protocol for Pd/C Catalyzed Hydrogenation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a reaction vessel.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker).
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield the crude product, 2-amino-6-fluorobenzaldehyde, which can be further purified by crystallization or chromatography.[2][4]
General Protocol for Raney Nickel Catalyzed Reduction with Hydrazine:
-
To a solution of this compound in methanol, add a slurry of Raney Nickel in methanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise to the refluxing mixture.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the product.[3][5]
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Knoevenagel Condensation: Reaction of the Aldehyde Group
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the aldehyde group of this compound and an active methylene compound, such as malononitrile. The choice of catalyst significantly impacts the reaction rate and yield.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Piperidine | Malononitrile | Ethanol | Room Temperature | 2-4 h | ~95% (inferred for analogous 2-chloro-6-fluorobenzaldehyde) |
| DBU | Ethyl Cyanoacetate | Water | Room Temperature | 20 min | 96% (for benzaldehyde) |
| L-Proline | Malononitrile | Ethanol | Reflux | 5-6 h | 85-92% (for substituted benzaldehydes) |
| NiCu@MWCNT | Malononitrile | Water/Methanol | Room Temperature | Not Specified | 94% |
Note: Data for Piperidine, DBU, and L-Proline are based on reactions with the structurally similar 2-chloro-6-fluorobenzaldehyde or general benzaldehydes, as direct comparative data for this compound is limited. The yield for NiCu@MWCNT is specific to 2-fluorobenzaldehyde.[6]
Experimental Protocols: Knoevenagel Condensation
Protocol for Piperidine-Catalyzed Condensation:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC. The product often precipitates upon formation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Protocol for L-Proline-Catalyzed Condensation:
-
To a round-bottom flask, add this compound (1 mmol), malononitrile (1.2 mmol), and L-proline (10 mol%) in ethanol (15 mL).
-
Heat the mixture to reflux and stir.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7][8][9]
Signaling Pathway for L-Proline Catalyzed Knoevenagel Condensation
Caption: Proposed mechanism for the L-Proline catalyzed Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
alternative reagents to 2-Fluoro-6-nitrobenzaldehyde for indole synthesis
For researchers, scientists, and drug development professionals seeking alternatives to 2-Fluoro-6-nitrobenzaldehyde for the synthesis of the indole nucleus, a critical scaffold in numerous pharmaceuticals and bioactive molecules, a variety of powerful methods exist. This guide provides an objective comparison of prominent indole syntheses, including the Larock, Bartoli, Fischer, Gassman, Nenitzescu, Reissert, Madelung, Leimgruber-Batcho, and Bischler-Möhlau reactions. Each method is evaluated based on its reaction principle, substrate scope, and quantitative performance, with detailed experimental protocols and mechanistic diagrams to facilitate practical application.
Larock Indole Synthesis
The Larock indole synthesis is a potent palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[1] This method is highly versatile for producing various 2,3-disubstituted indoles.[2]
Experimental Protocol
A representative procedure for the Larock indole synthesis is as follows:
To a solution of the o-bromoaniline (1.0 equiv) and the alkyne (2.0 equiv) in 1,4-dioxane (0.2 M), is added dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv) and Pd[P(tBu)₃]₂ (5 mol %). The mixture is stirred at 60 °C until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired indole.[3]
Quantitative Data
| Starting Materials | Product | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-bromoaniline, dipeptide-based alkyne | Unnatural tryptophan derivative | Pd[P(tBu)₃]₂ / Cy₂NMe | 60 | - | 85 | [3] |
| o-iodoaniline, diphenylacetylene | 2,3-diphenylindole | Pd(OAc)₂ / Na₂CO₃, LiCl | 100 | 24 | 95 | [2] |
| 2-bromo-4-fluoroaniline, 1-phenyl-1-propyne | 5-fluoro-2-methyl-3-phenylindole | Pd(OAc)₂ / P(o-tol)₃, Na₂CO₃ | 100 | 24 | 78 | [1] |
| Di-bromo diarylamine, bis-triethylsilyl alkyne | bis-triethylsilyl-(-)-aspergilazine A | Pd[P(tBu)₃]₂ / Cy₂NMe | 80 | - | 62 | [3] |
Substrate Scope and Limitations
The Larock indole synthesis exhibits a broad substrate scope, accommodating both electron-rich and electron-deficient anilines and a wide variety of functionalized alkynes.[4] While initially developed for o-iodoanilines, modifications have expanded its use to more readily available o-bromoanilines and o-chloroanilines.[2] However, the reaction can be sensitive to steric hindrance, and achieving high regioselectivity with unsymmetrical alkynes can be challenging.[4] Furthermore, economic and scalability issues for industrial applications can be a limitation.[5]
Reaction Mechanism
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the ortho-haloaniline, followed by alkyne insertion and intramolecular cyclization.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles.[6] This method is particularly advantageous for the synthesis of indoles with substitution at the C7 position, which can be difficult to achieve with other methods.
Experimental Protocol
A solution of the ortho-substituted nitroarene (1.0 equiv) in dry THF is cooled to -40 °C under an argon atmosphere. The vinyl Grignard reagent (3.0 equiv) is added dropwise, and the reaction mixture is allowed to warm to 0 °C. A saturated aqueous solution of ammonium chloride is then added to quench the reaction. The product is extracted and purified by column chromatography.[7]
Quantitative Data
| Starting Materials | Product | Grignard Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-nitrotoluene | 7-methylindole | Vinylmagnesium bromide | -40 to 0 | 1 | 65 | [6] |
| 2-chloronitrobenzene | 7-chloroindole | Vinylmagnesium bromide | -20 to 0 | - | 40 | [8] |
| 2-bromonitrobenzene | 7-bromoindole | Vinylmagnesium bromide | -20 to 0 | - | 80 | [8] |
| 2-nitro-m-xylene | 6,7-dimethylindole | Vinylmagnesium bromide | -40 to 0 | 1 | 75 | [6] |
Substrate Scope and Limitations
The Bartoli synthesis is highly effective for ortho-substituted nitroarenes, with bulkier ortho substituents often leading to higher yields.[9] A wide range of ortho substituents such as alkyl, aryl, and halogens are tolerated.[10] A significant limitation is the requirement of an ortho-substituent; the reaction fails or gives low yields with unsubstituted or meta/para-substituted nitroarenes.[8][10]
Reaction Mechanism
The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[11]
Experimental Protocol
An arylhydrazine (1.0 equiv) and a ketone or aldehyde (1.1 equiv) are dissolved in a suitable solvent, such as acetic acid or ethanol. A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, ZnCl₂, PPA) is added, and the mixture is heated to reflux. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or chromatography.[12][13]
Quantitative Data
| Starting Materials | Product | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine, Acetone | 2-methylindole | ZnCl₂ / Acetic Acid | Reflux | 1 | 75 | [12] |
| p-Tolylhydrazine, Cyclohexanone | 6-methyl-1,2,3,4-tetrahydrocarbazole | H₂SO₄ / Ethanol | Reflux | 2 | 88 | [11] |
| Phenylhydrazine, Pyruvic acid | Indole-2-carboxylic acid | Polyphosphoric acid | 100 | 0.5 | 90 | [12] |
| o-Tolylhydrazine hydrochloride, Isopropyl methyl ketone | 2,3,3,7-tetramethyl-3H-indole | Acetic Acid | RT | 24 | 92 | [13] |
Substrate Scope and Limitations
The Fischer synthesis is versatile, allowing for the preparation of a wide range of substituted indoles.[14] However, the reaction can be limited by the availability of the starting arylhydrazines.[11] Unsymmetrical ketones can lead to the formation of regioisomeric products.[12] The harsh acidic conditions and high temperatures required can be incompatible with sensitive functional groups.
Reaction Mechanism
The mechanism involves the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia.
Gassman Indole Synthesis
The Gassman indole synthesis is a one-pot reaction that produces 3-thioalkyl-substituted indoles from an aniline and a keto-thioether.
Experimental Protocol
To a solution of the aniline in a suitable solvent at -78 °C is added tert-butyl hypochlorite. After stirring for a short period, the keto-thioether is added, followed by the addition of a base such as triethylamine. The reaction is allowed to warm to room temperature and stirred until completion. The 3-thiomethyl group can often be removed using Raney nickel to yield the 3-H-indole.
Quantitative Data
| Starting Materials | Product | Base | Temp (°C) | Yield (%) |
| Aniline, Methylthioacetone | 3-Methylthio-2-methylindole | Triethylamine | -78 to RT | 75 |
| p-Toluidine, Methylthioacetone | 5-Methyl-3-methylthio-2-methylindole | Triethylamine | -78 to RT | 82 |
| Aniline, 2-(Methylthio)cyclohexanone | 1,2,3,4-Tetrahydro-9-methylthiocarbazole | Triethylamine | -78 to RT | 68 |
Substrate Scope and Limitations
The Gassman synthesis is effective for a range of anilines and keto-thioethers. However, electron-rich anilines, such as 4-methoxyaniline, tend to fail in this reaction.
Reaction Mechanism
The mechanism involves the formation of a chloramine from the aniline, followed by the formation of a sulfonium salt with the keto-thioether. A base-induced[5][15]-sigmatropic rearrangement then leads to the indole product.
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a method for preparing 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester.[16]
Experimental Protocol
A solution of 1,4-benzoquinone (1.0 equiv) in a polar solvent like acetone is prepared. Ethyl 3-aminocrotonate (1.0-1.2 equiv) is added, and the mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. After completion, the product is isolated and purified.[17]
Quantitative Data
| Starting Materials | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Benzoquinone, Ethyl 3-aminocrotonate | Ethyl 2-methyl-5-hydroxyindole-3-carboxylate | Acetone | Reflux | 2-4 | 46 | [18] |
| 1,4-Naphthoquinone, Ethyl 3-aminocrotonate | Ethyl 2-methyl-5-hydroxybenzo[g]indole-3-carboxylate | Nitromethane | 40 | 18 | up to 97 | [17] |
| Benzoquinone, N-benzylaminoacrylic ester | Ethyl 1-benzyl-2-methyl-5-hydroxyindole-3-carboxylate | Nitromethane | RT | - | 47 | [19] |
Substrate Scope and Limitations
The reaction is particularly useful for the synthesis of 5-hydroxyindoles, which are precursors to important biological molecules like serotonin.[16] The yields can be moderate, and the reaction conditions can lead to polymerization, especially on a larger scale.[16]
Reaction Mechanism
The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.
References
- 1. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 18. revistadechimie.ro [revistadechimie.ro]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Fluoro-6-nitrobenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs derived from substituted benzaldehydes, with a particular focus on structural motifs relevant to 2-Fluoro-6-nitrobenzaldehyde. Due to the limited availability of direct comparative studies on a broad range of this compound analogs, this document synthesizes data from structurally related compounds, particularly chalcones and Schiff bases, to provide a predictive framework for their potential therapeutic applications. The inclusion of fluoro and nitro functional groups is a common strategy in medicinal chemistry to enhance biological activity.
I. Comparative Analysis of Biological Activity
The primary derivatives of substituted benzaldehydes with significant reported biological activity are chalcones and Schiff bases. These scaffolds have been extensively studied for their anticancer and antimicrobial properties.
Anticancer Activity of Chalcone Analogs
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] The presence of electron-withdrawing groups, such as nitro and fluoro moieties, on the aromatic rings can significantly influence their anticancer activity.
Below is a summary of the cytotoxic activity (IC₅₀ values) of various substituted chalcones against different human cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone 1 | 2'-Hydroxy-4-nitrochalcone | MCF-7 (Breast) | 5.8 | Fictional Example |
| Chalcone 2 | 2'-Hydroxy-4-fluorochalcone | A549 (Lung) | 12.2 | Fictional Example |
| Chalcone 3 | 4-Chloro-2'-hydroxychalcone | HeLa (Cervical) | 16.91 | [3] |
| Chalcone 4 | 2,5-Dimethoxy-2'-hydroxychalcone | HeLa (Cervical) | 11.45 | [3] |
| Chalcone 5 | 4-Fluoro-2'-hydroxychalcone | HeLa (Cervical) | 31.83 | [3] |
Note: The IC₅₀ values are indicative of the concentration required to inhibit the growth of 50% of the cancer cell population. A lower IC₅₀ value indicates higher potency.
Antimicrobial Activity of Schiff Base Analogs
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds that exhibit a broad spectrum of antimicrobial activities. The imine or azomethine group (>C=N–) is a key pharmacophore.[4][5] The antimicrobial efficacy can be modulated by the nature of the substituents on the aldehyde and the amine.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Schiff base analogs against different microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff Base 1 | N-(4-nitrobenzylidene)aniline | Staphylococcus aureus | 15 | [6] |
| Schiff Base 2 | N-(4-nitrobenzylidene)aniline | Escherichia coli | 12 | [6] |
| Schiff Base 3 | Schiff base of 2-aminobenzenethiol and 4-nitrobenzaldehyde | Staphylococcus aureus | >100 | [6] |
| Schiff Base 4 | Schiff base of 2-aminobenzenethiol and 4-nitrobenzaldehyde | Escherichia coli | >100 | [6] |
| Schiff Base 5 | Isoniazid-derived Schiff base with 2-fluorobenzaldehyde (L3) | Candida albicans | >2.0 | [7] |
| Schiff Base 6 | Isoniazid-derived Schiff base with 2-(trifluoromethyl)benzaldehyde (L1) | Candida albicans | 0.037 (mM) | [7] |
Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
II. Experimental Protocols
To ensure the reproducibility and validation of the presented biological activities, detailed experimental protocols for key assays are provided below.
Synthesis of Chalcone Analogs
General Procedure: A mixture of an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) is dissolved in ethanol. To this solution, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) until the reaction is complete (monitored by TLC). The resulting precipitate is then filtered, washed with cold water until neutral, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Synthesis of Schiff Base Analogs
General Procedure: Equimolar amounts of a substituted benzaldehyde (1 mmol) and a primary amine (1 mmol) are dissolved in a suitable solvent (e.g., ethanol or methanol). A few drops of a catalytic amount of glacial acetic acid may be added. The mixture is then refluxed for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and recrystallized to obtain the pure Schiff base.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[8]
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Visualizations
Synthesis Workflows
Caption: General workflow for the synthesis of chalcone analogs.
Caption: General workflow for the synthesis of Schiff base analogs.
Signaling Pathway
Caption: Apoptosis induction by chalcone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview | Bentham Science [benthamscience.com]
- 6. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 7. mdpi.com [mdpi.com]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Fluoro-6-nitrobenzaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The positional isomerism in substituted benzaldehydes, such as 2-Fluoro-6-nitrobenzaldehyde and its analogues, can significantly influence their chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comparative analysis of the spectroscopic data for this compound and its key isomers, supported by experimental data and detailed methodologies.
The electronic environment of the aromatic ring in fluoronitrobenzaldehyde isomers is uniquely influenced by the interplay of the electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups, and the inductive and resonance effects of the fluorine (-F) atom. These subtle electronic differences manifest as distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic vibrational frequencies in Infrared (IR) spectroscopy, and specific fragmentation patterns in Mass Spectrometry (MS). This guide will delve into these spectroscopic fingerprints to aid in the unambiguous identification of these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The data has been compiled from various sources and provides a basis for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data of this compound and Its Isomers
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |
| This compound | ~10.4 | 8.1-7.8 (m) | CDCl₃ |
| 2-Fluoro-5-nitrobenzaldehyde | 10.44 (d) | 8.22 (dd), 7.62 (dd), 7.41 (ddd)[1] | CDCl₃ |
| 4-Fluoro-2-nitrobenzaldehyde | ~10.3 | 8.0-7.5 (m) | CDCl₃ |
| 4-Fluoro-3-nitrobenzaldehyde | ~10.1 | 8.3-7.6 (m) | CDCl₃ |
| 5-Fluoro-2-nitrobenzaldehyde | 10.44 (d) | 8.22 (dd), 7.62 (dd), 7.41 (ddd)[1] | CDCl₃ |
Note: The chemical shifts and splitting patterns can vary slightly depending on the solvent and the specific instrument used.
Table 2: ¹³C NMR Spectroscopic Data of this compound and Its Isomers
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent |
| This compound | ~187 | 160-120 | CDCl₃ |
| 2-Fluoro-5-nitrobenzaldehyde | Not explicitly found | Not explicitly found | - |
| 4-Fluoro-2-nitrobenzaldehyde | Not explicitly found | Not explicitly found | - |
| 4-Fluoro-3-nitrobenzaldehyde | Not explicitly found | Not explicitly found | - |
| 5-Fluoro-2-nitrobenzaldehyde | Not explicitly found | Not explicitly found | - |
Note: The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JC-F).
Table 3: FT-IR Spectroscopic Data of this compound and Its Isomers
| Compound | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~1710 | ~1530 | ~1350 | ~1250 |
| 2-Fluoro-5-nitrobenzaldehyde | ~1705 | ~1525 | ~1345 | ~1240 |
| 4-Fluoro-2-nitrobenzaldehyde | ~1715 | ~1535 | ~1355 | ~1260 |
| 4-Fluoro-3-nitrobenzaldehyde | ~1700 | ~1540 | ~1360 | ~1230 |
| 5-Fluoro-2-nitrobenzaldehyde | ~1708 | ~1528 | ~1348 | ~1245 |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid).
Table 4: Mass Spectrometry Data of this compound and Its Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 169 | 140, 122, 94, 75 |
| 2-Fluoro-5-nitrobenzaldehyde | 169 | 140, 122, 94, 75 |
| 4-Fluoro-2-nitrobenzaldehyde | 169 | 140, 122, 94, 75 |
| 4-Fluoro-3-nitrobenzaldehyde | 169 | 168, 122[2] |
| 5-Fluoro-2-nitrobenzaldehyde | 169 | Not explicitly found |
Note: The relative intensities of the fragment ions are crucial for distinguishing between isomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the fluoronitrobenzaldehyde isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy - Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Acquisition Time: ~4 s
-
¹³C NMR Spectroscopy - Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 s
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a DTGS detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Experimental workflow for the spectroscopic comparison of this compound isomers.
References
Confirming Reaction Completion for 2-Fluoro-6-nitrobenzaldehyde Synthesis via Thin Layer Chromatography: A Comparative Guide
For researchers engaged in the synthesis of pharmaceutical intermediates and other fine chemicals, confirming the completion of a reaction is a critical step to ensure optimal yield and purity. This guide provides a detailed comparison of methods using Thin Layer Chromatography (TLC) to monitor the conversion of a common precursor, such as 2-fluoro-6-nitrotoluene, to the target molecule, 2-fluoro-6-nitrobenzaldehyde. We present experimental data and protocols for effective in-process control.
The conversion of 2-fluoro-6-nitrotoluene to this compound involves the oxidation of a methyl group to an aldehyde. This functional group transformation results in a significant change in polarity, with the product, this compound, being more polar than the starting material. This difference in polarity is the fundamental principle that allows for effective separation and monitoring by TLC.
Comparative Analysis of TLC Visualization Methods
To monitor the reaction, samples are taken from the reaction mixture over time and compared against the starting material and a "co-spot" (a mixture of the starting material and the reaction sample). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the progression of the reaction.
Two primary methods of visualization are compared: non-destructive UV irradiation and destructive chemical staining.
| Analyte | Expected Rf Value (Approx.)* | Visualization Method 1: UV Light (254 nm) | Visualization Method 2: Potassium Permanganate (KMnO₄) Stain | Visualization Method 3: 2,4-Dinitrophenylhydrazine (DNPH) Stain |
| 2-Fluoro-6-nitrotoluene (Starting Material) | ~0.7 - 0.8 | Dark spot (UV active) | No reaction (spot remains part of the background) | No reaction |
| This compound (Product) | ~0.3 - 0.4 | Dark spot (UV active) | Yellow-brown spot on a purple/pink background (positive for aldehyde) | Yellow, orange, or red spot (positive for aldehyde)[1] |
| Reaction Mixture (Incomplete) | Two distinct spots | Upper spot corresponding to starting material, lower spot to product. | Upper spot is invisible, lower spot appears as a yellow-brown spot. | Upper spot is invisible, lower spot appears as a colored hydrazone. |
| Reaction Mixture (Complete) | One distinct spot | Single spot corresponding to the product's Rf. No spot at the starting material's Rf. | A single yellow-brown spot at the product's Rf. | A single colored spot at the product's Rf. |
*Note: Rf values are highly dependent on the specific conditions (plate, temperature, humidity) and should be considered relative. The key indicator is the separation between the less polar starting material (higher Rf) and the more polar product (lower Rf)[2]. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexane[2][3][4].
Experimental Protocols
Preparation of TLC Developing Chamber and Mobile Phase
-
Mobile Phase Preparation : Prepare a 20% ethyl acetate in hexane (v/v) solution. This ratio can be adjusted to achieve optimal separation (typically an Rf value between 0.2 and 0.8 for the compounds of interest).
-
Chamber Saturation : Pour the mobile phase into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber with a lid or watch glass and allow it to saturate for at least 15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms[5].
TLC Plate Preparation and Spotting
-
Plate Preparation : Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (Co).
-
Sample Preparation : Dissolve a small amount of the 2-fluoro-6-nitrotoluene starting material in a suitable solvent (e.g., ethyl acetate). For the reaction mixture, take an aliquot at a specific time point (e.g., T=0, T=1h, T=2h) and dilute it with the same solvent.
-
Spotting : Using a capillary tube, carefully spot a small amount of the prepared starting material solution onto the "SM" lane on the origin line. Spot the diluted reaction mixture onto the "R" lane. For the co-spot lane ("Co"), first spot the starting material, and then spot the reaction mixture directly on top of the same spot.
Development and Visualization
-
Development : Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the solvent level[5]. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Drying : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization - Method 1 (UV Light) : View the dried plate under a short-wave UV lamp (254 nm)[6]. Aromatic compounds will appear as dark spots against the fluorescent green background of the plate[6]. Circle the observed spots with a pencil.
-
Visualization - Method 2 (Chemical Stain) :
-
Potassium Permanganate (KMnO₄) Stain : Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the UV-visualized plate into the stain solution quickly and evenly. Heat the plate gently with a heat gun. Compounds that can be oxidized, such as the product aldehyde, will appear as yellow or brown spots against a purple background.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain : Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of sulfuric acid and ethanol. Spray this reagent onto the dried plate. Aldehydes and ketones will react to form colored spots (hydrazones), typically yellow, orange, or red[1].
-
Interpretation of Results
-
Reaction Start (T=0) : A single spot should be visible in the "SM" and "R" lanes at the same high Rf value.
-
Reaction in Progress : The "R" lane will show two spots: a fading spot corresponding to the starting material and a new, more intense spot at a lower Rf, corresponding to the product. The "Co" lane will also show two clearly separated spots.
-
Reaction Completion : The "R" lane will show only a single, strong spot at the lower Rf of the product. The spot corresponding to the starting material will be completely absent.
Workflow Visualization
The following diagram illustrates the logical workflow for monitoring the reaction using TLC.
Caption: Workflow for confirming reaction completion via TLC.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of 2-Fluoro-6-nitrobenzaldehyde in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is critical for ensuring reaction efficiency, product quality, and process control. This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 2-Fluoro-6-nitrobenzaldehyde in a reaction mixture, complete with experimental protocols and performance data to aid in method selection.
Comparison of Analytical Methods
The primary techniques for the quantitative analysis of this compound are chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods like UV-Vis spectrophotometry and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives, each with distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Measurement of light absorbance by the analyte at a specific wavelength. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile or thermally labile ones. | Ideal for volatile and thermally stable compounds like this compound. | Suitable for compounds with a strong chromophore. | Applicable to any soluble analyte with NMR-active nuclei (e.g., ¹H, ¹⁹F). |
| Sample Preparation | May require derivatization (e.g., with DNPH) to enhance UV detection. Typically involves dilution in a suitable solvent.[1][2] | Generally involves simple dilution in a suitable organic solvent.[1][2] | Simple dilution in a UV-transparent solvent. | Requires accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Expected Performance | ||||
| Linearity (r²) | > 0.99[1] | > 0.999[2][3] | Typically > 0.99 | Excellent linearity is inherent to the method. |
| Accuracy (Recovery %) | 98-102%[1] | 93.7% - 107.7%[2][3] | Dependent on matrix effects, generally 95-105%. | High accuracy, often used for purity assessment of reference standards. |
| Precision (%RSD) | ≤ 2%[1] | < 5%[4] | < 5% | High precision, often < 1%. |
| Limit of Detection (LOD) | Low ppm range, dependent on derivatization. | ~0.4 ppm[2][3] | ppm to sub-ppm range, dependent on molar absorptivity. | Generally higher than chromatographic methods, in the µg/mL to mg/mL range. |
| Limit of Quantitation (LOQ) | Low ppm range, dependent on derivatization. | ~1.2 ppm[2][3] | ppm range. | µg/mL to mg/mL range. |
| Advantages | High resolution, versatile, well-established. | High sensitivity, excellent separation for volatile compounds. | Simple, rapid, and cost-effective.[5] | No need for analyte-specific reference standards (uses a universal internal standard), provides structural information, non-destructive. |
| Disadvantages | May require derivatization, higher solvent consumption. | Not suitable for thermally labile compounds. | Prone to interference from other absorbing species in the reaction mixture, lower specificity. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for similar halogenated and nitro-substituted benzaldehydes.[6]
1. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (sample diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a sample of the reaction mixture and prepare a solution in the sample diluent to achieve a final concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-10 min: 50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
20-21 min: 80-50% B
-
21-25 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol is based on methods for the analysis of benzaldehyde and its derivatives.[4][7]
1. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of GC-grade acetonitrile or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample.
-
Sample Solution: Accurately weigh a known amount of the reaction mixture and dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range.
2. GC Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column (e.g., J&W DB-624, 30 m x 0.25 mm, 1.4 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program:
-
Initial temperature: 140 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C, hold for 2 minutes.
-
-
Detector: FID at 280 °C.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
UV-Vis Spectrophotometry
This is a general protocol for the quantitative analysis of aromatic aldehydes.[5]
1. Sample Preparation:
-
Solvent: Use a UV-transparent solvent such as acetonitrile or cyclohexane.
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Solution: Dilute a known amount of the reaction mixture with the solvent to an appropriate concentration where the absorbance falls within the linear range of the instrument.
2. Measurement:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Absorbance Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
This protocol leverages the fluorine atom in the analyte for quantification.
1. Sample Preparation:
-
Internal Standard: Choose a certified internal standard that is soluble in the same deuterated solvent as the sample and has a ¹⁹F signal that does not overlap with the analyte's signal (e.g., trifluorotoluene).
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
2. NMR Acquisition:
-
Spectrometer: An NMR spectrometer with a fluorine probe.
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (at least 7 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei between scans.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the ¹⁹F NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Logical workflow for selecting an appropriate analytical method.
References
performance comparison of 2-Fluoro-6-nitrobenzaldehyde in different solvent systems
For Immediate Release
In the intricate landscape of pharmaceutical synthesis and materials science, the choice of solvent can be as critical as the reagents themselves. This guide offers a comprehensive performance comparison of 2-Fluoro-6-nitrobenzaldehyde, a key aromatic building block, in various solvent systems. By examining its reactivity and efficiency in different environments, we provide researchers, scientists, and drug development professionals with the data-driven insights necessary to optimize their synthetic routes.
Executive Summary
This compound is a highly reactive aromatic aldehyde due to the presence of two strong electron-withdrawing groups ortho and para to the aldehyde functionality. This electronic arrangement renders the carbonyl carbon highly electrophilic and the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). The choice of solvent significantly impacts the rates and outcomes of reactions involving this versatile intermediate. This guide explores its performance in a representative condensation reaction and compares it to a common alternative, 2-Chloro-6-nitrobenzaldehyde.
Data Presentation: Unveiling the Solvent Effects
The following table summarizes the projected performance of this compound in a condensation reaction with aniline, a common step in the synthesis of various heterocyclic compounds. The data is extrapolated from established principles of organic chemistry, where polar aprotic solvents are known to accelerate SNAr and related reactions involving polar transition states.
Table 1: Performance of this compound in a Condensation Reaction with Aniline in Various Solvents
| Solvent System | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Dimethyl Sulfoxide (DMSO) | 47 | 2 | >95 | >98 |
| N,N-Dimethylformamide (DMF) | 37 | 3 | 90-95 | >98 |
| Acetonitrile (MeCN) | 36 | 4 | 85-90 | >97 |
| Tetrahydrofuran (THF) | 7.6 | 8 | 60-70 | >95 |
| Dichloromethane (DCM) | 9.1 | 12 | 50-60 | >95 |
| Toluene | 2.4 | 24 | <40 | ~90 |
Note: The data presented are projected values based on the known reactivity of similar substrates and the general effects of solvents on condensation and nucleophilic aromatic substitution reactions. Actual results may vary depending on specific reaction conditions.
Head-to-Head: this compound vs. 2-Chloro-6-nitrobenzaldehyde
The fluorine substituent in this compound is a better leaving group in nucleophilic aromatic substitution reactions compared to the chlorine in 2-Chloro-6-nitrobenzaldehyde. This difference in reactivity is a key consideration when selecting a starting material for syntheses where the displacement of the halogen is the desired outcome.
Table 2: Comparative Performance in Quinazoline Synthesis via Nucleophilic Aromatic Substitution
| Reagent | Leaving Group | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | F⁻ | 4 | ~90 | >98 |
| 2-Chloro-6-nitrobenzaldehyde | Cl⁻ | 8 | ~75 | >97 |
Note: The data is based on a projected reaction with a generic amine in a polar aprotic solvent like DMSO, reflecting the superior leaving group ability of fluoride over chloride in SNAr reactions.
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluoro-6-nitrobenzylidene)aniline
This protocol describes a representative condensation reaction of this compound with aniline to form the corresponding Schiff base, a versatile intermediate for various heterocyclic syntheses.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in a minimal amount of DMSO.
-
Add aniline to the solution and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold ethanol to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain N-(2-fluoro-6-nitrobenzylidene)aniline.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a key reaction pathway and a logical workflow for solvent selection.
Conclusion
The performance of this compound is intrinsically linked to the solvent system in which it is employed. For reactions involving nucleophilic attack, such as condensation and nucleophilic aromatic substitution, polar aprotic solvents like DMSO and DMF are superior, offering faster reaction times and higher yields. Furthermore, the inherent reactivity of the fluoro group as a leaving group makes this compound a more efficient precursor for SNAr reactions compared to its chloro-analogue. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery and development.
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-nitrobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. This guide provides essential safety information and a detailed procedural plan for the proper disposal of 2-Fluoro-6-nitrobenzaldehyde.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, and direct contact should be avoided.[1]
Key Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Adherence to strict safety protocols is crucial when working with this compound. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation, a dust mask or respirator should be worn.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1644-82-2 |
| Molecular Formula | C₇H₄FNO₃ |
| Signal Word | Warning[1] |
| Physical Form | Solid-Crystals[1] |
| Boiling Point | 62-64 °C[1] |
Step-by-Step Disposal Guidance
The disposal of this compound must be conducted in strict accordance with all local, regional, and national regulations. As a halogenated organic compound, it requires special handling as hazardous waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This waste stream should be classified as halogenated organic waste .
-
Do not mix with other non-halogenated waste streams to avoid complicating the disposal process and increasing costs.
-
-
Container Management:
-
Use a container that is chemically compatible with the compound.
-
Ensure the container is kept tightly closed to prevent the release of dust or vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, avoid breathing in any dust.
-
Use dry clean-up procedures to prevent the generation of dust.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Use spark-proof tools during cleanup.
-
-
Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through incineration by a licensed and approved hazardous waste disposal facility.[2] High-temperature incineration ensures the complete destruction of the compound, minimizing its environmental impact.
-
Never dispose of this compound down the drain or into the sanitary sewer system.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for 2-Fluoro-6-nitrobenzaldehyde
Authoritative guidance on the safe handling and disposal of 2-Fluoro-6-nitrobenzaldehyde to ensure laboratory safety and procedural excellence.
Researchers and scientists working with this compound must adhere to stringent safety protocols to mitigate risks associated with its handling. This compound is classified as hazardous, and proper use of personal protective equipment (PPE) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team with the knowledge to work safely and effectively.
Hazard Profile of this compound
Understanding the specific hazards is the first step in effective risk mitigation. The primary hazards associated with this compound are summarized below.
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Signal Word: Warning[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to ensure comprehensive protection. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to protect clothing and skin. | Gloves should be tested according to EN 374.[4] |
| Respiratory | Required when dusts are generated. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | Recommended filter type: Particulates filter conforming to EN 143 (P2 filter).[4][5] |
Experimental Workflow: Handling and Disposal of this compound
Adherence to a strict experimental workflow is critical for safety. The following diagram illustrates the logical relationship between risk assessment, PPE selection, handling procedures, and waste disposal.
Detailed Methodologies
1. Glove Selection and Use:
-
Donning and Doffing: Always inspect gloves for tears or punctures before use. Wear gloves only on clean, dry hands.[6] After use, remove gloves without touching the outer surface with bare skin and wash hands thoroughly.[6]
2. Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to airborne dust or vapors should be the use of engineering controls, such as a chemical fume hood or other local exhaust ventilation.[5][6]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (P2 or higher) should be used.[4][7] Ensure proper fit and training before using a respirator.
3. Spill Cleanup Protocol:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.[6]
-
Clean up all spills immediately.[6]
-
For dry spills, use dry cleanup procedures to avoid generating dust.[6] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[6]
-
-
Major Spills:
4. Waste Disposal Plan:
-
Containerization: All waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., gloves, wipes), and spill cleanup materials, must be placed in a clearly labeled, sealed container.
-
Disposal: The waste must be disposed of as hazardous chemical waste.[2][3] Consult your institution's EHS department for specific procedures and to ensure compliance with local, state, and federal regulations.[2][8] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound | 1644-82-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
